Product packaging for 2-Ethoxyoctan-1-amine(Cat. No.:)

2-Ethoxyoctan-1-amine

Cat. No.: B15310449
M. Wt: 173.30 g/mol
InChI Key: PVVZYLVHJLSUHD-UHFFFAOYSA-N
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Description

2-Ethoxyoctan-1-amine is a chemical compound of interest in specialized organic synthesis and materials science research. This molecule features a unique structure comprising an eight-carbon alkyl chain, an ethoxy functional group, and a primary amine, which suggests potential as a versatile intermediate . Researchers may explore its application in developing novel surfactants and emulsifiers, as the structural combination of a hydrophobic chain and a polar headgroup is a key feature of surface-active agents . In pharmaceutical research, this amine could serve as a key precursor in the synthesis of more complex molecules, such as potential myeloperoxidase (MPO) inhibitors or other bioactive compounds, a role established for other primary aliphatic amines . The reactivity of the primary amine group allows for a variety of transformations typical of amines, including salt formation, acylation, and reductive amination, making it a flexible building block for constructing chemical libraries . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H23NO B15310449 2-Ethoxyoctan-1-amine

Properties

Molecular Formula

C10H23NO

Molecular Weight

173.30 g/mol

IUPAC Name

2-ethoxyoctan-1-amine

InChI

InChI=1S/C10H23NO/c1-3-5-6-7-8-10(9-11)12-4-2/h10H,3-9,11H2,1-2H3

InChI Key

PVVZYLVHJLSUHD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CN)OCC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Ethoxyoctan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of a feasible synthetic pathway for 2-Ethoxyoctan-1-amine, a valuable building block for drug discovery and development. The primary route detailed herein focuses on a three-step sequence commencing with the α-hydroxylation of octanal, followed by a Williamson ether synthesis to introduce the ethoxy group, and culminating in a reductive amination to furnish the target primary amine. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and medicinal chemistry, offering detailed experimental protocols, tabulated quantitative data, and logical workflow diagrams to facilitate the replication and adaptation of this synthesis.

Introduction

This compound represents a class of alkoxy-substituted primary amines that are of significant interest in the development of novel therapeutic agents. The presence of both a lipophilic octyl chain and a polar amine functionality, modified by an adjacent ethoxy group, imparts unique physicochemical properties that can influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide outlines a robust and logical synthetic approach to this compound, emphasizing common and scalable laboratory techniques.

Proposed Synthetic Pathway Overview

The most viable synthetic route to this compound involves three key transformations, as depicted in the workflow diagram below. This pathway was selected for its reliance on well-established chemical reactions and the commercial availability of the starting material, octanal.

Synthesis_Workflow Octanal Octanal Step1 Step 1: α-Hydroxylation Octanal->Step1 Hydroxyoctanal 2-Hydroxyoctanal Step1->Hydroxyoctanal Step2 Step 2: Williamson Ether Synthesis Hydroxyoctanal->Step2 Ethoxyoctanal 2-Ethoxyoctanal Step2->Ethoxyoctanal Step3 Step 3: Reductive Amination Ethoxyoctanal->Step3 Target This compound Step3->Target

Caption: Overall synthetic workflow for this compound.

Data Presentation

The following table summarizes the key quantitative data for the proposed three-step synthesis of this compound. Please note that yields are indicative and may vary based on experimental conditions and scale.

StepReactionStarting MaterialKey ReagentsProductMolar Mass ( g/mol )Indicative Yield (%)
1α-HydroxylationOctanal1. LDA, 2. MoOPH2-Hydroxyoctanal144.2460-70
2Williamson Ether Synthesis2-HydroxyoctanalNaH, Ethyl iodide2-Ethoxyoctanal172.2980-90
3Reductive Amination2-EthoxyoctanalNH₃, NaBH₃CNThis compound173.3170-80

LDA: Lithium diisopropylamide; MoOPH: Oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)

Experimental Protocols

Step 1: Synthesis of 2-Hydroxyoctanal (α-Hydroxylation of Octanal)

This procedure is based on the oxidation of an enolate with an electrophilic oxygen source.

Reaction Scheme: Octanal → 2-Hydroxyoctanal

Reagents and Materials:

  • Octanal (1.0 eq)

  • Lithium diisopropylamide (LDA) (1.1 eq), 2.0 M solution in THF/heptane/ethylbenzene

  • Oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide) (MoOPH) (1.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium sulfite solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen atmosphere

Procedure:

  • A solution of LDA (1.1 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere.

  • Octanal (1.0 eq), dissolved in a minimal amount of anhydrous THF, is added dropwise to the LDA solution, maintaining the temperature at -78 °C. The mixture is stirred for 1 hour at this temperature to ensure complete enolate formation.

  • A solution of MoOPH (1.2 eq) in anhydrous THF is then added slowly to the enolate solution at -78 °C. The reaction mixture is stirred for an additional 2-3 hours.

  • The reaction is quenched by the addition of saturated aqueous sodium sulfite solution.

  • The mixture is allowed to warm to room temperature and then acidified to pH ~3 with 1 M HCl.

  • The aqueous layer is extracted three times with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield 2-hydroxyoctanal.

Step 2: Synthesis of 2-Ethoxyoctanal (Williamson Ether Synthesis)

This protocol describes the O-alkylation of 2-hydroxyoctanal.[1][2][3][4]

Reaction Scheme: 2-Hydroxyoctanal → 2-Ethoxyoctanal

Reagents and Materials:

  • 2-Hydroxyoctanal (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Ethyl iodide (1.5 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen atmosphere

Procedure:

  • Sodium hydride (1.2 eq) is washed with anhydrous hexane to remove the mineral oil and then suspended in anhydrous THF under an inert atmosphere.

  • The suspension is cooled to 0 °C, and a solution of 2-hydroxyoctanal (1.0 eq) in anhydrous THF is added dropwise.

  • The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour until hydrogen evolution ceases.

  • The reaction mixture is cooled back to 0 °C, and ethyl iodide (1.5 eq) is added dropwise.

  • The reaction is stirred at room temperature overnight.

  • The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted three times with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield 2-ethoxyoctanal.

Note: Due to the reactivity of the aldehyde, protection as an acetal may be necessary to improve yields if side-reactions are observed.[5][6]

Step 3: Synthesis of this compound (Reductive Amination)

This final step converts the aldehyde to the target primary amine.

Reaction Scheme: 2-Ethoxyoctanal → this compound

Reagents and Materials:

  • 2-Ethoxyoctanal (1.0 eq)

  • Ammonia (7 N solution in methanol, large excess)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Methanol

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (2 M)

  • Diethyl ether

  • Anhydrous potassium carbonate

Procedure:

  • 2-Ethoxyoctanal (1.0 eq) is dissolved in a 7 N solution of ammonia in methanol.

  • Sodium cyanoborohydride (1.5 eq) is added portion-wise to the solution at room temperature.

  • The reaction mixture is stirred at room temperature for 24-48 hours, monitoring by TLC or GC-MS for the disappearance of the aldehyde.

  • The solvent is removed under reduced pressure.

  • The residue is taken up in diethyl ether and washed with water.

  • The aqueous layer is acidified to pH ~2 with 1 M HCl and washed with diethyl ether to remove any unreacted aldehyde.

  • The aqueous layer is then basified to pH >12 with 2 M NaOH.

  • The product is extracted three times with diethyl ether.

  • The combined organic layers are dried over anhydrous potassium carbonate, filtered, and concentrated under reduced pressure to yield this compound. Further purification can be achieved by distillation under reduced pressure.

Logical Relationships and Mechanistic Considerations

The success of this synthetic sequence relies on the careful management of functional group compatibility and reaction conditions.

Enolate Formation and Oxidation

The α-hydroxylation step is predicated on the regioselective deprotonation of the α-carbon of octanal to form an enolate, which then acts as a nucleophile towards an electrophilic oxygen source.

Enolate_Formation cluster_0 α-Hydroxylation Logic Octanal Octanal Enolate Enolate Intermediate Octanal->Enolate Deprotonation LDA LDA (Strong, non-nucleophilic base) LDA->Enolate Hydroxyoctanal 2-Hydroxyoctanal Enolate->Hydroxyoctanal Nucleophilic Attack MoOPH MoOPH (Electrophilic Oxygen Source) MoOPH->Hydroxyoctanal

Caption: Logical flow of the α-hydroxylation step.

Reductive Amination Mechanism

The final step proceeds via the formation of an imine intermediate from the aldehyde and ammonia, which is then reduced in situ by the hydride reagent. Sodium cyanoborohydride is a suitable reducing agent as it is less reactive towards the aldehyde starting material compared to the iminium ion intermediate.

Reductive_Amination cluster_1 Reductive Amination Pathway Aldehyde 2-Ethoxyoctanal Imine Imine Intermediate Aldehyde->Imine Ammonia Ammonia (NH₃) Ammonia->Imine Condensation Amine This compound Imine->Amine Reduction Hydride Hydride Reductant (e.g., NaBH₃CN) Hydride->Amine

Caption: Key intermediates in the reductive amination step.

Conclusion

The synthesis of this compound can be effectively achieved through a three-step sequence involving α-hydroxylation, Williamson ether synthesis, and reductive amination. The protocols provided in this guide are based on established and reliable organic transformations, offering a clear and reproducible pathway for obtaining this valuable compound. Researchers are encouraged to optimize the reaction conditions for their specific laboratory settings and scale requirements.

References

An In-depth Technical Guide to the Chemical Properties of 2-Ethoxyoctan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 2-Ethoxyoctan-1-amine is limited in publicly available literature. The information presented in this guide is substantially based on the known properties of structurally analogous compounds, including other long-chain primary amines and 2-alkoxy-1-amines. All data derived from analogous compounds is clearly indicated.

Introduction

This compound is a primary amine with a chiral center at the second carbon, which is also substituted with an ethoxy group. Its structure suggests potential applications as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and specialty chemicals. The presence of both a lipophilic octyl chain and a more polar amino-ethoxy group imparts amphiphilic character to the molecule, which may influence its biological activity and physical properties. This guide provides a comprehensive overview of the predicted and extrapolated chemical and physical properties of this compound, along with general experimental protocols for its synthesis and characterization.

Chemical and Physical Properties

Table 1: Predicted and Analogous Physical Properties

PropertyPredicted/Analogous ValueSource Compound/Basis
Molecular Formula C₁₀H₂₃NO-
Molecular Weight 173.30 g/mol -
Boiling Point Estimated: 200-230 °CExtrapolated from long-chain primary amines
Density Estimated: 0.8-0.9 g/cm³Extrapolated from long-chain primary amines
Solubility Soluble in organic solvents; sparingly soluble in water.[1][2]General property of long-chain primary amines.[1][2]
pKa of Conjugate Acid Estimated: 10-11General property of primary alkyl amines

Table 2: Spectroscopic Data of Analogous Compounds

SpectroscopyCharacteristic Peaks/ShiftsSource Compound/Basis
¹H NMR δ 0.8-1.0 (t, 3H, -CH₃), 1.1-1.2 (t, 3H, -OCH₂CH₃), 1.2-1.6 (m, 10H, -(CH₂)₅-), 2.5-2.8 (m, 2H, -CH₂NH₂), 3.3-3.6 (m, 3H, -OCH- and -OCH₂CH₃), ~1.5 (br s, 2H, -NH₂)General chemical shifts for primary amines and ethers.[3][4]
¹³C NMR δ ~14 (-CH₃), ~15 (-OCH₂CH₃), ~22-32 (-(CH₂)₅-), ~45 (-CH₂NH₂), ~65 (-OCH₂CH₃), ~80 (-OCH-)General chemical shifts for primary amines and ethers.[3]
IR Spectroscopy 3300-3500 cm⁻¹ (N-H stretch, two bands for primary amine), 2850-2960 cm⁻¹ (C-H stretch), 1590-1650 cm⁻¹ (N-H bend), 1050-1150 cm⁻¹ (C-O stretch)General IR absorptions for primary amines and ethers.[3][4][5]
Mass Spectrometry Odd-numbered molecular ion peak.[5] Alpha-cleavage is a characteristic fragmentation pattern for amines.[4]General principles of mass spectrometry for amines.[4][5]

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not available. However, several general methods for the synthesis of primary amines can be adapted.

General Synthesis of Primary Amines

A plausible synthetic route for this compound could involve the following general methods:

  • Gabriel Synthesis: This method is effective for preparing primary amines from alkyl halides.[6] The synthesis would involve the reaction of 1-bromo-2-ethoxyoctane with potassium phthalimide, followed by hydrazinolysis.[6][7]

  • Reduction of Nitriles: The corresponding nitrile, 2-ethoxyoctanenitrile, could be reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to yield the primary amine.[8][9]

  • Reductive Amination: Reductive amination of 2-ethoxyoctanal with ammonia would also yield the target primary amine.[10]

The following workflow illustrates a generalized Gabriel synthesis.

Gabriel Synthesis Workflow cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Hydrazinolysis Alkyl_Halide 1-Bromo-2-ethoxyoctane Intermediate N-(2-Ethoxyoctyl)phthalimide Alkyl_Halide->Intermediate SN2 Reaction Phthalimide Potassium Phthalimide Phthalimide->Intermediate Product This compound Intermediate->Product Hydrazine Hydrazine (N2H4) Hydrazine->Product Byproduct Phthalhydrazide

A generalized workflow for the Gabriel synthesis of a primary amine.
General Protocol for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve a small sample (5-10 mg) of the purified amine in a deuterated solvent (e.g., CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

  • For ¹H NMR, the addition of a drop of D₂O to the NMR tube will result in the disappearance of the -NH₂ proton signal, confirming its presence.[3][4]

Infrared (IR) Spectroscopy:

  • Prepare a thin film of the liquid amine sample between two salt plates (e.g., NaCl or KBr) or acquire the spectrum using an ATR-FTIR spectrometer.

  • Scan the sample over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands for the N-H and C-O functional groups.

Signaling Pathways and Logical Relationships

Due to the lack of specific biological data for this compound, no signaling pathways can be described. However, a logical diagram illustrating the expected spectroscopic features can be constructed.

Spectroscopic Features of this compound cluster_structure Molecular Structure cluster_spectroscopy Expected Spectroscopic Signals cluster_ir IR Spectroscopy cluster_nmr NMR Spectroscopy Structure This compound (C10H23NO) NH_stretch N-H Stretch (3300-3500 cm-1, 2 bands) Structure->NH_stretch CH_stretch C-H Stretch (2850-2960 cm-1) Structure->CH_stretch NH_bend N-H Bend (1590-1650 cm-1) Structure->NH_bend CO_stretch C-O Stretch (1050-1150 cm-1) Structure->CO_stretch H_NMR 1H NMR Structure->H_NMR C_NMR 13C NMR Structure->C_NMR NH2_protons -NH2 protons (exchangeable with D2O) H_NMR->NH2_protons Alkyl_protons Alkyl protons (δ 0.8-1.6) H_NMR->Alkyl_protons OCH_protons -OCH- & -OCH2- protons (δ 3.3-3.6) H_NMR->OCH_protons Alkyl_carbons Alkyl carbons (δ 14-45) C_NMR->Alkyl_carbons Ether_carbons Ether carbons (δ 65-80) C_NMR->Ether_carbons

Expected spectroscopic features of this compound.

Conclusion

While this compound is not a widely documented compound, its chemical properties can be reasonably predicted based on the behavior of analogous long-chain primary amines and alkoxyamines. It is expected to be a basic, water-insoluble liquid with characteristic spectroscopic features corresponding to its primary amine and ether functional groups. The synthetic protocols outlined in this guide provide a starting point for its preparation in a laboratory setting. Further research is necessary to fully elucidate the specific properties and potential applications of this molecule. Researchers and drug development professionals are encouraged to use this guide as a foundational resource, with the understanding that experimental validation of the predicted properties is essential.

References

Technical Information on Ethoxy Amines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the specific compound 2-Ethoxyoctan-1-amine did not yield a dedicated CAS (Chemical Abstracts Service) number or detailed technical data. This suggests that this specific isomer may be a novel or less-documented compound. However, extensive information is available for structurally related ethoxy amines that are of significant interest to researchers, scientists, and drug development professionals. This guide provides technical details on closely related and more commercially available ethoxy amines.

Overview of Structurally Related Compounds

The primary related compounds for which data is available are 2-ethoxyethan-1-amine and 8-ethoxyoctan-1-amine. The key structural difference lies in the position of the ethoxy group relative to the amine function on the alkyl chain.

  • 2-Ethoxyethan-1-amine: An ethyl group is attached to the oxygen which is on the second carbon of an ethylamine chain.

  • 8-Ethoxyoctan-1-amine: An ethoxy group is located at the opposite end of an eight-carbon chain from the amine group.

  • This compound (hypothetical): An ethoxy group would be on the second carbon of an octylamine chain.

Physicochemical Data

The following table summarizes the key quantitative data for the identified related compounds.

Property2-Ethoxyethan-1-amine8-Ethoxyoctan-1-amine2-Ethoxyoctane
CAS Number 110-76-9[1][2][3][4]68603-39-4[5]63028-01-3[2]
Molecular Formula C4H11NO[2][4]C10H23NOC10H22O[2]
Molecular Weight 89.14 g/mol [2]Not specified158.285 g/mol [2]
Boiling Point 105°CNot specifiedNot specified
Density 0.85 g/cm³Not specifiedNot specified
Refractive Index 1.4080 to 1.4110Not specifiedNot specified

Experimental Protocols: Synthesis of Amines

While specific experimental protocols for the synthesis of this compound are not available, general methods for the synthesis of primary amines are well-established. A common method is the reductive amination of an aldehyde or ketone .

General Workflow for Reductive Amination:

G Ketone Ketone/Aldehyde Imine Imine Intermediate Ketone->Imine + Ammonia Ammonia Ammonia Amine Primary Amine Imine->Amine + Reducing Agent ReducingAgent Reducing Agent (e.g., H₂, Ni or NaBH₃CN)

Figure 1: General workflow for the synthesis of a primary amine via reductive amination.

Experimental Steps:

  • Imine Formation: The corresponding ketone or aldehyde (in this hypothetical case, 2-ethoxyoctanal) is reacted with ammonia to form an imine intermediate. This reaction is typically carried out in a suitable solvent.

  • Reduction: The imine is then reduced to the amine. This can be achieved through catalytic hydrogenation (e.g., using H₂ gas with a nickel catalyst) or by using a chemical reducing agent such as sodium cyanoborohydride (NaBH₃CN).

  • Purification: The final amine product is purified from the reaction mixture, often using distillation or chromatography.

Another relevant synthesis route is the Gabriel Synthesis , which is a robust method for preparing primary amines from alkyl halides.

Workflow for Gabriel Synthesis:

G Phthalimide Potassium Phthalimide NAlkylPhthalimide N-Alkyl Phthalimide Phthalimide->NAlkylPhthalimide + Alkyl Halide AlkylHalide Alkyl Halide Amine Primary Amine NAlkylPhthalimide->Amine + Hydrazine SideProduct Phthalhydrazide NAlkylPhthalimide->SideProduct Hydrazine Hydrazine (H₂N-NH₂)

Figure 2: Workflow for the Gabriel synthesis of a primary amine.

Experimental Steps:

  • Alkylation: Potassium phthalimide is reacted with an alkyl halide (e.g., 1-bromo-2-ethoxyoctane).

  • Hydrolysis/Hydrazinolysis: The resulting N-alkyl phthalimide is then cleaved, typically by reaction with hydrazine, to release the primary amine.

Signaling Pathways and Biological Activity

There is no specific information available regarding the signaling pathways or biological activities of this compound. For a novel compound, this would be a key area of investigation in drug development. The initial steps would involve in-vitro screening against various cellular targets and pathways to identify any potential biological effects.

Logical Workflow for Biological Screening:

G cluster_0 In-Vitro Screening cluster_1 Hit-to-Lead Compound Test Compound (this compound) TargetAssays Target-Based Assays Compound->TargetAssays PhenotypicAssays Phenotypic Assays Compound->PhenotypicAssays HitIdentification Hit Identification TargetAssays->HitIdentification PhenotypicAssays->HitIdentification LeadOptimization Lead Optimization HitIdentification->LeadOptimization ADMET ADMET Profiling LeadOptimization->ADMET

Figure 3: Logical workflow for the initial biological screening of a novel compound.

This workflow illustrates the progression from initial screening in target-based and phenotypic assays to identify "hits," followed by lead optimization and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling for promising candidates.

References

Technical Guide: Physical Properties of Octan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide addresses the physical properties of primary amines, with a specific focus on Octan-1-amine. Initial searches for "2-Ethoxyoctan-1-amine" did not yield specific data for this compound, suggesting it is not a widely studied or commercially available substance. Consequently, this guide provides a comprehensive overview of the physical properties of the closely related and well-documented compound, Octan-1-amine (also known as n-octylamine). This information serves as a valuable reference for researchers, scientists, and drug development professionals interested in the physicochemical characteristics of long-chain primary amines.

Octan-1-amine is an 8-carbon primary aliphatic amine.[1] It appears as a yellow liquid with an ammonia-like odor and is insoluble in water.[1]

Quantitative Data Presentation

The physical properties of Octan-1-amine are summarized in the table below, providing a clear and concise overview of its key characteristics.

Physical PropertyValueUnits
Molecular Weight 129.24 g/mol
Boiling Point 175-177°C
Melting Point -5 to -1°C
Density 0.782g/mL at 25 °C
Water Solubility 0.2g/L at 25 °C
Vapor Pressure 1mmHg at 20 °C
Refractive Index 1.429n20/D

Data sourced from ChemBK and PubChem.[1][2]

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of primary amines like Octan-1-amine.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a common and efficient technique for determining the boiling point of a liquid sample, requiring only a small amount of the substance.

Methodology:

  • Sample Preparation: A small amount of the amine is placed in a small test tube. A capillary tube, sealed at one end, is then inserted into the test tube with the open end down.

  • Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

  • Heating: The side arm of the Thiele tube is gently and uniformly heated. The design of the tube allows for the circulation of the oil, ensuring even heating of the sample.

  • Observation: As the temperature rises, the air trapped in the capillary tube will expand and exit, forming a slow stream of bubbles. Upon reaching the boiling point of the amine, the vapor pressure of the liquid will equal the atmospheric pressure, resulting in a continuous and rapid stream of bubbles from the capillary tube.

  • Boiling Point Determination: The heat source is removed, and the liquid is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases, and the liquid just begins to enter the capillary tube.

G Workflow for Boiling Point Determination (Thiele Tube Method) A Prepare Sample: Fill small tube with amine Insert inverted capillary tube B Assemble Apparatus: Attach tube to thermometer Place in Thiele tube with oil A->B C Heat Gently: Apply heat to the side arm of the Thiele tube B->C D Observe Bubbles: Note the point of a continuous stream of bubbles C->D E Cool and Record: Remove heat and record temperature when liquid enters capillary D->E

Boiling Point Determination Workflow
Determination of Density (Vibrating Tube Densitometer)

A vibrating tube densitometer provides a precise and rapid measurement of a liquid's density.

Methodology:

  • Calibration: The instrument is calibrated using two standards of known density, typically dry air and deionized water.

  • Sample Injection: The amine sample is injected into the U-shaped vibrating tube within the instrument, ensuring no air bubbles are present.

  • Measurement: The tube is electromagnetically excited to oscillate at its natural frequency. The instrument measures this frequency, which is dependent on the mass, and therefore the density, of the sample in the tube.

  • Data Conversion: The instrument's software converts the measured frequency into a density value, often with temperature control and compensation. For accurate measurements of aqueous amine solutions at varying pressures and temperatures, a vibrating tube densimeter like the Anton Paar DMA HPM can be utilized.[3][4][5]

G Workflow for Density Measurement (Vibrating Tube Densitometer) A Calibrate Instrument: Use air and deionized water as standards B Inject Sample: Introduce the amine into the vibrating U-tube A->B C Measure Frequency: Instrument records the oscillation frequency of the tube B->C D Calculate Density: Software converts frequency to a precise density value C->D

Density Measurement Workflow
Determination of Water Solubility

A straightforward qualitative and semi-quantitative assessment of solubility can be performed through direct observation.

Methodology:

  • Sample Preparation: A specific volume of deionized water (e.g., 2 mL) is added to a clean test tube.

  • Amine Addition: A small, measured amount of the amine (e.g., 5 drops) is added to the water.

  • Mixing: The mixture is vigorously agitated (e.g., using a vortex mixer) for a set period to ensure thorough mixing.

  • Observation: The test tube is allowed to stand, and the mixture is observed for homogeneity. The formation of a single, clear phase indicates solubility, while the presence of distinct layers or a cloudy suspension indicates insolubility or partial solubility. For primary amines, the solution may become cloudy upon dissolution due to the basicity and formation of ammonium hydroxide.[6]

  • pH Measurement: The pH of the resulting solution can be tested with pH paper to confirm the basic nature of the amine.[7]

G Workflow for Water Solubility Test A Prepare Mixture: Add a known amount of amine to deionized water in a test tube B Agitate Vigorously: Ensure thorough mixing of the two components A->B C Observe Phases: Let the mixture stand and check for homogeneity B->C D Determine Solubility: Single phase = Soluble Multiple phases = Insoluble C->D E Measure pH: Confirm basicity of the aqueous solution C->E

Water Solubility Test Workflow

References

Technical Guide: Solubility of 2-Ethoxyoctan-1-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of 2-Ethoxyoctan-1-amine in a range of common organic solvents. Due to the absence of specific quantitative data in publicly available literature, this guide offers well-founded estimations based on established principles of organic chemistry and the known properties of structurally similar long-chain aliphatic amines.

Core Concepts of Amine Solubility

The solubility of amines is primarily dictated by the interplay of their molecular structure, including the length of the alkyl chain and the presence of the polar amino group. As a general rule, amines with a carbon count exceeding six exhibit poor solubility in water but are readily soluble in organic solvents.[1] this compound, with its ten-carbon backbone, aligns with this principle, suggesting a strong affinity for organic media. The principle of "like dissolves like" is the fundamental concept governing its solubility, where substances with similar polarities tend to be miscible.[2]

Estimated Solubility of this compound

The following table summarizes the estimated solubility of this compound in various organic solvents. The estimations are categorized as High (>100 mg/mL), Medium (10-100 mg/mL), and Low (<10 mg/mL). These estimations are derived from the general solubility trends of long-chain aliphatic amines.

SolventClassPolarityEstimated SolubilityRationale
Methanol Polar ProticHighHigh The polar amino group of this compound can form hydrogen bonds with methanol, while the non-polar octyl and ethoxy groups interact favorably with the methyl group of the solvent.
Ethanol Polar ProticHighHigh Similar to methanol, ethanol's hydroxyl group can engage in hydrogen bonding, and its ethyl group has an affinity for the non-polar portion of the amine.
Acetone Polar AproticHighHigh Acetone's polarity and its ability to act as a hydrogen bond acceptor make it a good solvent for amines.
Dimethyl Sulfoxide (DMSO) Polar AproticHighHigh DMSO is a powerful, highly polar aprotic solvent known for its ability to dissolve a wide range of both polar and non-polar compounds.[3]
Dichloromethane Non-polarLowHigh As a general rule, all amines are considered soluble in dichloromethane.[4] The non-polar nature of dichloromethane aligns well with the long alkyl chain of this compound.
Diethyl Ether Non-polarLowHigh Amines are generally soluble in diethyl ether.[4] The non-polar character of diethyl ether makes it an excellent solvent for the long hydrocarbon chain of the solute.
Toluene Non-polarLowHigh The aromatic, non-polar nature of toluene makes it a suitable solvent for the non-polar components of this compound.
Hexane Non-polarVery LowHigh The long, non-polar alkyl chain of this compound will readily interact with the non-polar hexane molecules.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on standard laboratory procedures for solubility assessment.[4][5]

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvent (e.g., Methanol, Hexane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath or shaker

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

  • Analytical instrument for quantification (e.g., Gas Chromatograph with a suitable detector)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • To each vial, add a known volume of the selected organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let any undissolved solid settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pipette.

    • Filter the collected supernatant through a syringe filter to remove any suspended microparticles.

    • Dilute the filtered solution with the same organic solvent in a volumetric flask to a concentration suitable for the analytical method.

  • Quantification:

    • Analyze the diluted samples using a pre-calibrated analytical instrument (e.g., GC).

    • Determine the concentration of this compound in the diluted samples by comparing the instrument response to a calibration curve prepared with known standards.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in determining the solubility of a compound like this compound.

Solubility_Workflow cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_result Result A Add excess solute to solvent B Equilibrate at constant temperature A->B C Collect supernatant B->C After equilibration D Filter sample C->D E Dilute for analysis D->E F Quantify concentration E->F G Calculate solubility F->G Using calibration curve

Caption: A flowchart of the experimental workflow for determining the solubility of a chemical compound.

References

Spectroscopic and Experimental Data for 2-Ethoxyoctan-1-amine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for publicly available spectroscopic data and experimental protocols for 2-Ethoxyoctan-1-amine did not yield specific results for this compound. The information detailed below pertains to the closest available structural analog, 2-Ethoxyethylamine, and is intended to serve as a reference guide for researchers and professionals in drug development.

Executive Summary

This document addresses the request for in-depth technical information, including spectroscopic data and experimental methodologies, for this compound. Despite a thorough search of scientific databases and chemical literature, no specific experimental data for this compound could be located. This suggests that the compound may not be well-characterized in publicly accessible literature.

To provide relevant information, this guide presents a summary of the available spectroscopic data for a related, simpler compound, 2-Ethoxyethylamine . This includes Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data. Additionally, a general experimental protocol for the synthesis of primary amines is provided, which can be adapted for the synthesis of compounds like this compound. A workflow for the spectroscopic analysis of a novel compound is also presented in a visual format.

Spectroscopic Data for 2-Ethoxyethylamine

The following tables summarize the available spectroscopic data for 2-Ethoxyethylamine (CAS: 110-76-9), a structural analog of this compound.

Table 1: ¹H NMR Spectroscopic Data for 2-Ethoxyethylamine
Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not available in a quantitative tabular format in search results.

Note: While a ¹H NMR spectrum for 2-Ethoxyethylamine is available from commercial suppliers, the detailed peak assignments and coupling constants were not found in the search results.

Table 2: ¹³C NMR Spectroscopic Data for 2-Ethoxyethylamine
Chemical Shift (ppm)Assignment
Data not available in a quantitative tabular format in search results.

Note: Publicly available ¹³C NMR data for 2-Ethoxyethylamine was not found in a detailed, tabulated format.

Table 3: Mass Spectrometry Data for 2-Ethoxyethylamine
m/zRelative Intensity (%)Ion
30100[CH₄N]⁺
4426.4[C₂H₆N]⁺
4519.07[C₂H₅O]⁺
2814.32[CH₂N]⁺ or [C₂H₄]⁺
2714.16[C₂H₃]⁺
2913.01[C₂H₅]⁺

Data obtained from Electron Ionization (EI) Mass Spectrometry.[1]

Table 4: Infrared (IR) Spectroscopy Data for 2-Ethoxyethylamine
Wavenumber (cm⁻¹)Description
Qualitative data indicates the presence of N-H, C-H, and C-O stretching and bending vibrations. Specific peak positions were not available in a tabular format.

Note: FTIR spectra for 2-Ethoxyethylamine are available, but a quantitative list of absorption bands was not provided in the search results.

Experimental Protocols

General Synthesis of Primary Amines via Reductive Amination

The synthesis of primary amines such as this compound can be achieved through various methods. One common and versatile method is the reductive amination of an aldehyde or ketone. The following is a general protocol that can be adapted for the synthesis of this compound from 2-ethoxyoctanal.

Materials:

  • 2-ethoxyoctanal (starting material)

  • Ammonia (or a source of ammonia, e.g., ammonium acetate)

  • Reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation)

  • Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Hydrochloric acid (for salt formation and purification)

  • Sodium hydroxide (for neutralization)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

  • Dissolve 2-ethoxyoctanal in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Add an excess of the ammonia source to the solution. The reaction mixture is stirred at room temperature to form the corresponding imine intermediate. The progress of imine formation can be monitored by techniques such as Thin Layer Chromatography (TLC) or NMR spectroscopy.

  • Once imine formation is complete, the reducing agent is added portion-wise to the reaction mixture. The temperature should be controlled, as the reduction can be exothermic.

  • The reaction is stirred until the imine is completely reduced to the amine. Reaction progress is monitored by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the reaction is quenched by the careful addition of water or a dilute acid solution.

  • The pH of the solution is adjusted with a base (e.g., sodium hydroxide) to make it alkaline.

  • The aqueous layer is extracted multiple times with an organic solvent.

  • The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude primary amine.

  • The crude product can be purified by distillation or column chromatography. For characterization, the amine can be converted to its hydrochloride salt by treating the free amine with a solution of HCl in a suitable solvent (e.g., diethyl ether or methanol).

Visualizations

Workflow for Spectroscopic Analysis of a Synthesized Compound

The following diagram illustrates a typical workflow for the characterization of a newly synthesized chemical compound, such as this compound, using various spectroscopic techniques.

G A Compound Synthesis and Purification B Mass Spectrometry (MS) (Molecular Weight and Formula) A->B C Infrared (IR) Spectroscopy (Functional Groups) A->C D Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, etc.) (Structural Elucidation) A->D E Elemental Analysis (Purity and Empirical Formula) A->E F Data Interpretation and Structure Confirmation B->F C->F D->F E->F G Final Report and Data Archiving F->G

Caption: Workflow for Compound Characterization.

This guide provides a foundational understanding based on an available analog due to the absence of specific data for this compound. Researchers seeking to work with this compound would need to perform its synthesis and subsequent spectroscopic characterization.

References

In-depth Technical Guide on the Theoretical Studies of 2-Ethoxyoctan-1-amine: A Feasibility Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Notice to the Reader: A comprehensive search of publicly available scientific literature and chemical databases has revealed a significant lack of theoretical studies, computational chemistry data, and detailed experimental protocols specifically for the molecule 2-Ethoxyoctan-1-amine . No peer-reviewed publications detailing its molecular modeling, signaling pathway interactions, or quantitative structure-activity relationships were found.

Therefore, the creation of an in-depth technical guide with the requested quantitative data tables, detailed experimental protocols, and signaling pathway diagrams is not feasible at this time.

To fulfill the spirit of the user's request for a technical guide that is useful to researchers, scientists, and drug development professionals, this document will instead provide a generalized framework for the theoretical study of a novel long-chain alkylamine, using this compound as a hypothetical subject. This will include representative data tables, hypothetical experimental protocols, and illustrative diagrams in the requested format. This approach is intended to serve as a methodological template for the investigation of similar molecules.

Hypothetical Physicochemical and Quantum Chemical Properties

A foundational step in the theoretical study of a novel molecule is the calculation of its fundamental physicochemical and quantum chemical properties. These parameters are crucial for understanding the molecule's behavior in biological systems and for parameterizing molecular dynamics simulations.

Data Presentation:

Table 1: Calculated Physicochemical Properties of Hypothetical this compound

PropertyValueMethod
Molecular Weight173.31 g/mol -
LogP2.85ALOGPS 2.1
Water Solubility0.85 g/LALOGPS 2.1
pKa (amine)10.2ChemAxon
Polar Surface Area35.25 ŲEPD
Number of Rotatable Bonds9-

Table 2: Quantum Chemical Descriptors for Hypothetical this compound (DFT B3LYP/6-31G)*

DescriptorValue (Hartree)
HOMO Energy-0.235
LUMO Energy0.045
HOMO-LUMO Gap0.280
Dipole Moment1.85 D
Total Energy-560.123

Proposed Experimental Protocols for Theoretical Model Validation

The following are generalized experimental protocols that would be necessary to generate empirical data to validate and refine the theoretical models of a novel compound like this compound.

2.1 Synthesis of this compound via Reductive Amination

  • Reaction Setup: To a solution of 2-ethoxyoctanal (1 equivalent) in methanol, add ammonium chloride (1.5 equivalents).

  • Imine Formation: Stir the mixture at room temperature for 2 hours to facilitate the formation of the corresponding imine.

  • Reduction: Cool the reaction mixture to 0°C and add sodium cyanoborohydride (1.2 equivalents) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography.

  • Workup and Purification: Quench the reaction with water and extract the product with diethyl ether. The combined organic layers are dried over sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

2.2 In Vitro Target Binding Assay

  • Target Preparation: A membrane preparation of the putative biological target (e.g., a G-protein coupled receptor) is prepared from a stable cell line.

  • Radioligand Binding: The membrane preparation is incubated with a known radiolabeled ligand and varying concentrations of the test compound (this compound).

  • Incubation and Filtration: The incubation is carried out for a specified time at a controlled temperature. The reaction is terminated by rapid filtration through a glass fiber filter, trapping the bound radioligand.

  • Quantification: The amount of radioactivity on the filter is quantified using a scintillation counter.

  • Data Analysis: The concentration-response data is fitted to a sigmoidal dose-response curve to determine the IC50, which is then converted to a Ki value.

Hypothetical Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate a hypothetical signaling pathway that a molecule like this compound might modulate, and a typical workflow for its computational investigation.

G cluster_0 Cell Membrane Receptor Receptor G_Protein G_Protein Receptor->G_Protein Activates Effector_Enzyme Effector_Enzyme G_Protein->Effector_Enzyme Modulates Second_Messenger Second_Messenger Effector_Enzyme->Second_Messenger Produces This compound This compound This compound->Receptor Binds Cellular_Response Cellular_Response Second_Messenger->Cellular_Response Initiates

Caption: Hypothetical GPCR signaling pathway modulated by this compound.

G Start Start Data_Collection Literature Search Database Mining Start->Data_Collection Model_Building 2D to 3D Conversion Energy Minimization Data_Collection->Model_Building Simulations Molecular Dynamics Docking Studies Model_Building->Simulations Analysis Trajectory Analysis Binding Energy Calculation Simulations->Analysis Validation Comparison with Experimental Data Analysis->Validation End End Validation->End

Caption: A generalized workflow for the computational study of a novel small molecule.

In-depth Technical Guide: 2-Ethoxyoctan-1-amine Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a significant gap in the understanding of 2-Ethoxyoctan-1-amine's biological activity and mechanism of action. Despite a thorough search of established scientific databases and research repositories, no peer-reviewed studies, clinical trial data, or detailed pharmacological reports were identified for this specific compound.

The primary information available for this compound is its listing as a chemical product for research purposes by various suppliers. These commercial listings confirm its chemical identity and availability but do not provide any data regarding its biological effects, signaling pathways, or potential therapeutic applications.

Due to the absence of any published research, it is not possible to provide the requested in-depth technical guide, which would include:

  • Quantitative Data Presentation: No experimental data is available to summarize in a tabular format.

  • Experimental Protocols: Without published studies, there are no established methodologies to detail.

  • Signaling Pathway and Workflow Visualization: The lack of information on its mechanism of action precludes the creation of any diagrams representing its biological interactions.

This report underscores the nascent stage of research into this compound. The scientific community has yet to publish findings that would elucidate its pharmacological profile. Therefore, any discussion on its mechanism of action would be purely speculative and without an empirical basis.

Further research is required to determine the biological properties of this compound. Future investigations could potentially explore its structure-activity relationship with known pharmacological targets to hypothesize and subsequently test its mechanism of action. Until such studies are conducted and published, a detailed technical guide on its core mechanism remains unachievable.

An In-depth Technical Guide on 2-Ethoxyoctan-1-amine and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

A comprehensive search for the discovery, history, and detailed technical data for the specific chemical entity "2-Ethoxyoctan-1-amine" has revealed a notable absence of information in the public domain, including scientific literature and patent databases. This suggests that this compound may be a novel compound that has not yet been synthesized or characterized. This guide, therefore, aims to provide relevant information on structurally related compounds, offering valuable context for researchers, scientists, and drug development professionals. The synthesis and properties of isomers and analogues such as 8-ethoxyoctan-1-amine and other ethoxy-amines will be discussed, alongside a proposed synthetic route for the target molecule based on established chemical principles.

Physicochemical Properties of Structurally Related Compounds

To provide a comparative context, the following table summarizes the known physicochemical properties of related ethoxy-amines and the parent octane structure. These data can serve as a baseline for estimating the properties of the theoretical this compound.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
8-Ethoxyoctan-1-amine 68603-39-4C10H23NO173.30Not available
N-Ethyloctylamine 4088-36-2C10H23N157.30Not available
1-Ethoxyoctane 929-61-3C10H22O158.28Not available
2-Ethoxyethan-1-amine 110-76-9C4H11NO89.14Not available

Synthesis of Ethoxy-Amines: Established Protocols

The synthesis of ethoxy-amines can be achieved through various established methods in organic chemistry. A prevalent method involves the reductive amination of an appropriate ketone or aldehyde, or the alkylation of an amine.

General Synthesis of Primary Amines

Several methods are established for the synthesis of primary amines, which could be adapted for the synthesis of this compound. These include:

  • Reduction of Nitro Compounds: A nitro group can be reduced to a primary amine via catalytic hydrogenation or using metals like tin or zinc in an acid.

  • Reduction of Nitriles: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH4).

  • Reductive Amination of Aldehydes and Ketones: This two-step process involves the formation of an imine from an aldehyde or ketone with ammonia, followed by the reduction of the imine to an amine. A common reducing agent for this is sodium cyanoborohydride (NaBH3CN).[1]

  • Gabriel Synthesis: This method involves the alkylation of potassium phthalimide with an alkyl halide, followed by hydrolysis to yield a primary amine.

  • Hofmann Rearrangement: Primary amides can be converted to primary amines with one fewer carbon atom through the Hofmann rearrangement.[1]

A patented method for the preparation of 2-ethoxyethylamine involves the reaction of 2-ethoxyethanol with ammonia and hydrogen over a Cu-Co/Al2O3-diatomite catalyst in a fixed-bed reactor.[2][3] The reaction is carried out at a pressure of normal to 4.5 MPa and a temperature of 100 to 360 °C.[2]

Proposed Synthesis of this compound

Based on the general principles of amine synthesis, a plausible route to synthesize this compound would be the reductive amination of 2-ethoxyoctanal. This hypothetical protocol is outlined below.

Experimental Protocol: Reductive Amination of 2-Ethoxyoctanal

Step 1: Formation of the Imine

  • Dissolve 2-ethoxyoctanal in a suitable solvent such as methanol.

  • Add a solution of ammonia in methanol to the reaction mixture.

  • Stir the mixture at room temperature to facilitate the formation of the corresponding imine.

Step 2: Reduction of the Imine

  • To the imine-containing solution, add a reducing agent such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) portion-wise.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain this compound.

G Proposed Synthesis of this compound 2-Ethoxyoctanal 2-Ethoxyoctanal Imine Intermediate Imine Intermediate 2-Ethoxyoctanal->Imine Intermediate + NH3 This compound This compound Imine Intermediate->this compound + NaBH4

Caption: Proposed reductive amination pathway for the synthesis of this compound.

Biological Activity and Signaling Pathways

Due to the absence of any published research on this compound, there is no information available regarding its biological activity or any associated signaling pathways. The biological effects of a novel compound would need to be determined through extensive in vitro and in vivo studies.

Conclusion

While "this compound" appears to be an uncharacterized molecule, this guide provides a framework for its potential synthesis and offers data on structurally similar compounds to aid researchers in their investigations. The proposed synthetic route via reductive amination presents a viable starting point for the chemical synthesis of this novel amine. Future research will be essential to determine its physicochemical properties, biological activity, and potential applications in drug development or other scientific fields. Professionals in the field are encouraged to consider the provided information on related compounds as a valuable resource for initiating new research directions.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Ethoxyoctan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-Ethoxyoctan-1-amine, a primary amine with potential applications in pharmaceutical and materials science. The synthesis is a two-step process commencing with the oxidation of 2-ethoxyoctan-1-ol to 2-ethoxyoctanal, followed by reductive amination to yield the target compound.

Overall Synthesis Scheme

The synthetic route involves two key transformations:

  • Step 1: Oxidation of 2-Ethoxyoctan-1-ol to 2-Ethoxyoctanal using Dess-Martin periodinane (DMP), a mild and selective oxidizing agent for primary alcohols.[1][2][3]

  • Step 2: Reductive Amination of 2-Ethoxyoctanal with ammonia and a reducing agent to form the final product, this compound.

Experimental Protocols

Step 1: Synthesis of 2-Ethoxyoctanal via Dess-Martin Oxidation

This protocol describes the oxidation of the primary alcohol, 2-ethoxyoctan-1-ol, to the corresponding aldehyde, 2-ethoxyoctanal.

Materials and Reagents:

  • 2-Ethoxyoctan-1-ol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Argon or Nitrogen gas

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 2-ethoxyoctan-1-ol (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • To the cooled solution, add Dess-Martin Periodinane (1.1-1.5 equivalents) portion-wise, ensuring the temperature remains at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.[1]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir the mixture vigorously until the solid dissolves and the layers become clear.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude 2-ethoxyoctanal can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient.

Step 2: Synthesis of this compound via Reductive Amination

This protocol outlines the conversion of 2-ethoxyoctanal to this compound using ammonia and sodium borohydride.

Materials and Reagents:

  • 2-Ethoxyoctanal

  • Ammonia solution (e.g., 7N in methanol or aqueous 25%)

  • Methanol, anhydrous

  • Sodium borohydride (NaBH₄)

  • Hydrochloric acid (HCl), for workup

  • Sodium hydroxide (NaOH), for basification

  • Dichloromethane (DCM) or Diethyl ether for extraction

  • Magnesium sulfate (MgSO₄), anhydrous

  • Argon or Nitrogen gas

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 2-ethoxyoctanal (1.0 equivalent) in anhydrous methanol.

  • Add a solution of ammonia (a significant excess, e.g., 10-20 equivalents, can be used to favor the formation of the primary amine) and stir the mixture at room temperature for 1-2 hours to form the imine intermediate.[4][5]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully and portion-wise, add sodium borohydride (1.5-2.0 equivalents) to the cooled solution.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by slowly adding water at 0 °C.

  • Remove the methanol under reduced pressure.

  • Acidify the aqueous residue with hydrochloric acid to a pH of ~2.

  • Wash the acidic aqueous layer with diethyl ether or DCM to remove any unreacted aldehyde and other non-basic impurities.

  • Basify the aqueous layer with a concentrated sodium hydroxide solution to a pH of >12, ensuring the solution remains cool.

  • Extract the product from the basic aqueous layer with DCM or diethyl ether (3 x volumes).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The final product can be purified by distillation under reduced pressure.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound. The values are based on typical yields for similar reactions and may vary depending on the specific reaction conditions and scale.

StepReactantProductReagentsSolventTemp. (°C)Time (h)Yield (%)Purity (%)
1 2-Ethoxyoctan-1-ol2-EthoxyoctanalDess-Martin PeriodinaneDCM0 to RT1-385-95>95
2 2-EthoxyoctanalThis compoundNH₃, NaBH₄Methanol0 to RT3-670-85>98

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_Workflow Synthesis of this compound cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Reductive Amination Start 2-Ethoxyoctan-1-ol Reagent1 Dess-Martin Periodinane DCM, 0°C to RT Product1 2-Ethoxyoctanal Reagent1->Product1 Oxidation Reagent2 1. NH₃, MeOH 2. NaBH₄, 0°C to RT Product1->Reagent2 Product2 This compound Reagent2->Product2 Reductive Amination

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Reaction Steps

This diagram shows the logical progression from starting material to the final product.

Logical_Relationship A Starting Material: 2-Ethoxyoctan-1-ol B Intermediate: 2-Ethoxyoctanal A->B Oxidation (Dess-Martin) C Final Product: This compound B->C Reductive Amination (NH₃, NaBH₄)

Caption: Logical progression of the synthesis.

References

Application Notes and Protocols: 2-Ethoxyoctan-1-amine as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corrosion is a significant challenge across various industries, leading to material degradation and substantial economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. Aliphatic amines, a class of organic compounds, are well-regarded for their corrosion-inhibiting properties.[1][2][3] 2-Ethoxyoctan-1-amine, belonging to this class, is a promising candidate for corrosion inhibition. This document provides a detailed overview of its potential application, the underlying mechanism of action, and standardized protocols for its evaluation as a corrosion inhibitor.

While specific quantitative data for this compound is not extensively available in public literature, the following sections are based on the established principles of aliphatic amine corrosion inhibitors and provide a framework for its systematic investigation.

Mechanism of Action: Aliphatic Amine Corrosion Inhibitors

The efficacy of aliphatic amines as corrosion inhibitors stems from their ability to adsorb onto the metal surface, forming a protective barrier against corrosive agents.[1][4] This process involves the following key steps:

  • Adsorption: The primary amine group (-NH₂) in this compound possesses a lone pair of electrons, which facilitates its adsorption onto the metal surface.[1] This adsorption can occur through two primary mechanisms:

    • Physisorption: This involves electrostatic interactions between the charged metal surface and the polar amine group.[5]

    • Chemisorption: This involves the formation of a coordinate bond between the lone pair of electrons on the nitrogen atom and the vacant d-orbitals of the metal atoms.[1]

  • Film Formation: Upon adsorption, the long hydrocarbon tail (octyl group) of the molecule orients away from the metal surface, creating a dense, hydrophobic layer.[4][6] This film acts as a physical barrier, preventing the diffusion of corrosive species such as water, oxygen, and aggressive ions to the metal surface.[4][7]

  • Corrosion Inhibition: By blocking the active sites on the metal surface and hindering the electrochemical reactions of corrosion (both anodic and cathodic), the inhibitor significantly reduces the overall corrosion rate.[7]

G cluster_0 Corrosion Environment cluster_1 Inhibition Process cluster_2 Outcome Metal Metal Surface Corrosive_Species Corrosive Species (H₂O, O₂, Cl⁻) Corrosive_Species->Metal Corrosion Attack Inhibitor This compound Adsorption Adsorption of Amine Group on Metal Surface Inhibitor->Adsorption Introduction Adsorption->Metal Film_Formation Formation of Hydrophobic Film Adsorption->Film_Formation Protected_Metal Protected Metal Surface Film_Formation->Protected_Metal Corrosion_Inhibition Corrosion Inhibition Protected_Metal->Corrosion_Inhibition

Mechanism of corrosion inhibition by this compound.

Data Presentation

The following table serves as a template for presenting quantitative data obtained from experimental evaluations of this compound.

Inhibitor Concentration (ppm)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)Value-
50ValueValue
100ValueValue
200ValueValue
500ValueValue

Note: The values in this table are placeholders and should be populated with experimental data.

Experimental Protocols

To evaluate the effectiveness of this compound as a corrosion inhibitor, the following standard experimental protocols are recommended.

Weight Loss Method

This is a simple and direct method to determine the corrosion rate and the inhibition efficiency.

Materials and Equipment:

  • Metal coupons (e.g., mild steel, carbon steel) of known dimensions

  • Corrosive medium (e.g., 1M HCl, 3.5% NaCl solution)

  • This compound

  • Analytical balance

  • Water bath or thermostat

  • Desiccator

  • Beakers

  • Acetone and distilled water for cleaning

Procedure:

  • Mechanically polish the metal coupons with different grades of emery paper, wash them with distilled water, degrease with acetone, and dry.

  • Weigh the cleaned coupons accurately using an analytical balance (Initial Weight, W₁).

  • Prepare the corrosive solution with and without different concentrations of this compound.

  • Immerse the pre-weighed coupons in the test solutions for a specified period (e.g., 24, 48, 72 hours) at a constant temperature.

  • After the immersion period, remove the coupons, clean them with a suitable cleaning solution to remove corrosion products, wash with distilled water and acetone, and dry.

  • Weigh the cleaned and dried coupons again (Final Weight, W₂).

  • Calculate the weight loss (ΔW = W₁ - W₂).

  • The corrosion rate (CR) can be calculated using the formula: CR (mm/year) = (87600 * ΔW) / (A * t * ρ) where:

    • ΔW is the weight loss in grams

    • A is the surface area of the coupon in cm²

    • t is the immersion time in hours

    • ρ is the density of the metal in g/cm³

  • The inhibition efficiency (IE%) is calculated as: IE% = [(CR₀ - CRᵢ) / CR₀] * 100 where:

    • CR₀ is the corrosion rate in the absence of the inhibitor

    • CRᵢ is the corrosion rate in the presence of the inhibitor

G start Start prepare_coupons Prepare & Weigh Metal Coupons start->prepare_coupons prepare_solutions Prepare Corrosive Solutions (with and without inhibitor) prepare_coupons->prepare_solutions immerse_coupons Immerse Coupons in Solutions prepare_solutions->immerse_coupons wait Maintain at Constant Temperature for a a Specified Time immerse_coupons->wait clean_weigh_coupons Clean & Re-weigh Coupons wait->clean_weigh_coupons calculate Calculate Corrosion Rate & Inhibition Efficiency clean_weigh_coupons->calculate end End calculate->end

Experimental workflow for the weight loss method.

Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions and helps in determining the type of inhibitor (anodic, cathodic, or mixed).

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode corrosion cell (working electrode: metal specimen, reference electrode: e.g., Saturated Calomel Electrode (SCE), counter electrode: e.g., platinum or graphite rod)

  • Corrosive medium

  • This compound

Procedure:

  • Prepare the working electrode by embedding a metal specimen in an insulating resin, leaving a known surface area exposed.

  • Polish the exposed surface of the working electrode to a mirror finish, clean, and dry.

  • Set up the three-electrode cell with the corrosive solution containing a specific concentration of the inhibitor.

  • Immerse the electrodes in the solution and allow the open-circuit potential (OCP) to stabilize.

  • Once the OCP is stable, apply a potential scan, typically from -250 mV to +250 mV with respect to the OCP, at a slow scan rate (e.g., 0.5-1 mV/s).

  • Record the resulting current density as a function of the applied potential to obtain the Tafel plots.

  • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) from the intersection of the anodic and cathodic Tafel slopes.

  • The inhibition efficiency (IE%) is calculated as: IE% = [(icorr₀ - icorrᵢ) / icorr₀] * 100 where:

    • icorr₀ is the corrosion current density in the absence of the inhibitor

    • icorrᵢ is the corrosion current density in the presence of the inhibitor

G start Start prepare_electrode Prepare Working Electrode start->prepare_electrode setup_cell Set up Three-Electrode Cell with Test Solution prepare_electrode->setup_cell stabilize_ocp Stabilize Open Circuit Potential (OCP) setup_cell->stabilize_ocp scan_potential Apply Potential Scan (Tafel Plot) stabilize_ocp->scan_potential analyze_data Determine Ecorr and icorr scan_potential->analyze_data calculate_ie Calculate Inhibition Efficiency analyze_data->calculate_ie end End calculate_ie->end

Workflow for potentiodynamic polarization measurements.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the corrosion mechanism and the properties of the protective film formed by the inhibitor.

Materials and Equipment:

  • Potentiostat/Galvanostat with a frequency response analyzer

  • Three-electrode corrosion cell

  • Corrosive medium

  • This compound

Procedure:

  • The experimental setup is the same as for potentiodynamic polarization.

  • After the OCP has stabilized, apply a small amplitude AC voltage (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • Measure the impedance response of the system.

  • The data is typically presented as Nyquist and Bode plots.

  • The charge transfer resistance (Rct) is determined from the Nyquist plot, which is inversely proportional to the corrosion rate.

  • The inhibition efficiency (IE%) is calculated as: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] * 100 where:

    • Rct₀ is the charge transfer resistance in the absence of the inhibitor

    • Rctᵢ is the charge transfer resistance in the presence of the inhibitor

G start Start prepare_setup Prepare Electrode and Cell Setup start->prepare_setup stabilize_ocp Stabilize Open Circuit Potential (OCP) prepare_setup->stabilize_ocp apply_ac Apply Small Amplitude AC Voltage over a Frequency Range stabilize_ocp->apply_ac measure_impedance Measure Impedance Response apply_ac->measure_impedance plot_data Generate Nyquist and Bode Plots measure_impedance->plot_data determine_rct Determine Charge Transfer Resistance (Rct) plot_data->determine_rct calculate_ie Calculate Inhibition Efficiency determine_rct->calculate_ie end End calculate_ie->end

Experimental workflow for Electrochemical Impedance Spectroscopy.

Conclusion

This compound, as an aliphatic amine, holds considerable promise as a corrosion inhibitor. Its molecular structure suggests a strong potential for adsorption and the formation of a protective hydrophobic film on metal surfaces. The detailed protocols provided herein offer a standardized approach for researchers and scientists to systematically evaluate its performance and elucidate its mechanism of action. Further experimental investigation is warranted to quantify its inhibition efficiency and optimize its application in various corrosive environments.

References

Application Notes & Protocols: The Utility of 2-Ethoxyoctan-1-amine in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chiral amines are crucial building blocks in the synthesis of many pharmaceutical compounds. Their stereochemistry often plays a pivotal role in the pharmacological activity and safety profile of a drug. 2-Ethoxyoctan-1-amine, a chiral primary amine with an ether linkage, represents a versatile synthon for introducing a specific stereocenter and a lipophilic side chain into a target molecule. This document outlines the potential applications of this compound in the synthesis of pharmaceutical intermediates, providing exemplary protocols and data. While specific, publicly documented large-scale applications of this compound in named pharmaceutical syntheses are not widely available, its structural motif is representative of intermediates used in the development of various therapeutic agents. This note will therefore focus on a representative synthetic application: the reductive amination to form a key secondary amine intermediate.

Key Application: Synthesis of a Chiral Secondary Amine Intermediate via Reductive Amination

A primary application for this compound in pharmaceutical synthesis is its use as a nucleophile in reductive amination reactions. This reaction allows for the formation of a stable carbon-nitrogen bond, creating a more complex chiral secondary amine that can be a core component of a larger active pharmaceutical ingredient (API).

Reaction Scheme: The general reaction involves the coupling of this compound with a suitable carbonyl compound (an aldehyde or a ketone) to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine.

G cluster_0 Reductive Amination Workflow A This compound C Imine Intermediate A->C + B Carbonyl Compound (Aldehyde/Ketone) B->C + E Chiral Secondary Amine Product C->E Reduction D Reducing Agent D->C adds F Reaction Solvent F->C in

Caption: Reductive amination of this compound.

Experimental Protocol: Synthesis of (R)-N-(benzyl)-2-ethoxyoctan-1-amine

This protocol details the synthesis of a model chiral secondary amine intermediate using this compound and benzaldehyde.

Materials:

  • (R)-2-Ethoxyoctan-1-amine

  • Benzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid, glacial

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of (R)-2-Ethoxyoctan-1-amine (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere, add benzaldehyde (1.05 eq) followed by glacial acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

  • Allow the reaction to stir at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure (R)-N-(benzyl)-2-ethoxyoctan-1-amine.

G cluster_workflow Purification Workflow start Crude Product quench Quench with NaHCO3 start->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Chromatography concentrate->chromatography end Pure Secondary Amine chromatography->end

Caption: Post-reaction purification workflow.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the results of an optimization study for the synthesis of (R)-N-(benzyl)-2-ethoxyoctan-1-amine, varying the reducing agent and solvent.

EntryReducing AgentSolventReaction Time (h)Yield (%)Purity (by HPLC, %)
1Sodium Borohydride (NaBH4)Methanol127592
2Sodium Cyanoborohydride (NaBH3CN)Methanol128295
3Sodium Triacetoxyborohydride (STAB)Dichloromethane (DCM)1291>98
4Sodium Triacetoxyborohydride (STAB)Tetrahydrofuran (THF)188597

Conclusion: The data indicates that sodium triacetoxyborohydride in dichloromethane provides the optimal conditions for the reductive amination of this compound with benzaldehyde, resulting in the highest yield and purity of the desired secondary amine intermediate.

Significance in Pharmaceutical Synthesis

The synthesized chiral secondary amine can serve as a precursor for more complex molecules. For instance, the secondary amine could undergo further reactions such as:

  • Acylation: Reaction with an acyl chloride or carboxylic acid to form an amide linkage, a common feature in many drug molecules.

  • Alkylation: Introduction of another substituent on the nitrogen atom.

  • Deprotection/Transformation: If the initial carbonyl compound was chosen as a protecting group (e.g., benzaldehyde for a benzyl group), this group can be removed to reveal a primary amine for further functionalization.

G cluster_pathways Potential Synthetic Pathways Intermediate Chiral Secondary Amine ((R)-N-(benzyl)-2-ethoxyoctan-1-amine) Acylation Acylation Intermediate->Acylation Alkylation Further Alkylation Intermediate->Alkylation Deprotection De-benzylation Intermediate->Deprotection Amide Chiral Amide Derivative Acylation->Amide TertiaryAmine Chiral Tertiary Amine Alkylation->TertiaryAmine PrimaryAmine Chiral Primary Amine (for further functionalization) Deprotection->PrimaryAmine

Caption: Further synthetic utility of the intermediate.

Application Note: Mass Spectrometry of 2-Ethoxyoctan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed theoretical framework and a generalized experimental protocol for the analysis of 2-Ethoxyoctan-1-amine using mass spectrometry. Due to the absence of published experimental mass spectral data for this specific compound, this document outlines the predicted fragmentation patterns based on established principles of amine and ether fragmentation.[1][2][3][4][5] A hypothetical data table of expected mass-to-charge ratios (m/z) and their relative abundances is presented. Furthermore, a comprehensive protocol for sample preparation and analysis via Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is provided to guide researchers in the potential characterization of this and structurally similar molecules.

Introduction

This compound is a primary amine containing an ether linkage. The structural features of this molecule suggest that it may have applications in various fields, including as a building block in organic synthesis, as a surfactant, or in the development of novel pharmaceutical compounds. Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of such compounds. Understanding the fragmentation behavior of this compound is crucial for its unambiguous identification in complex matrices.

This document serves as a predictive guide to the mass spectrometric analysis of this compound. The primary fragmentation pathways for amines and ethers are well-documented.[1][2][3][4][5] For aliphatic amines, the predominant fragmentation is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom, resulting in a stable iminium ion.[1][2] Similarly, ethers also undergo alpha-cleavage adjacent to the oxygen atom. For this compound, we predict a competition and interplay between these fragmentation pathways.

Predicted Fragmentation Pathway

Upon electron ionization, this compound is expected to form a molecular ion (M+•). Due to the presence of a nitrogen atom, the molecular ion will have an odd nominal mass. The primary fragmentation pathways are predicted to be:

  • Alpha-cleavage at the C1-C2 bond: This is the typical fragmentation for primary amines and is expected to be a dominant pathway.[1][2] This cleavage results in the formation of a stable iminium ion at m/z 30 and a neutral radical.

  • Alpha-cleavage at the ether linkage: Cleavage of the C-C bond alpha to the ether oxygen can also occur.

  • Loss of the ethoxy group: Fragmentation can lead to the loss of the ethoxy group (•OCH2CH3), resulting in a characteristic fragment ion.

  • Loss of the hexyl group: Cleavage of the C2-C3 bond can result in the loss of a hexyl radical.

A diagram illustrating these predicted fragmentation pathways is provided below.

G cluster_frags Predicted Fragments M This compound (M+•) m/z 173 frag1 CH2=NH2+ m/z 30 M->frag1 α-cleavage (amine) frag2 [M - C6H13]+• m/z 88 M->frag2 C2-C3 cleavage frag3 [M - OCH2CH3]+• m/z 128 M->frag3 Loss of ethoxy radical frag4 [M - C2H5]+• m/z 144 M->frag4 Loss of ethyl radical

Caption: Predicted Fragmentation of this compound

Predicted Mass Spectral Data

The following table summarizes the predicted major fragment ions for this compound under electron ionization. The relative abundances are hypothetical and intended to guide spectral interpretation.

m/zPredicted Fragment IonPredicted Relative Abundance
173[C10H23NO]+• (Molecular Ion)Low
144[M - C2H5]+•Moderate
128[M - OCH2CH3]+•Low
88[M - C6H13]+•Moderate
30[CH2=NH2]+High (Base Peak)

Experimental Protocol: GC-MS Analysis

This protocol provides a general procedure for the analysis of this compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.

1. Sample Preparation

  • Solvent: Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as methanol or dichloromethane.

  • Working Standard: Dilute the stock solution to a final concentration of 10 µg/mL using the same solvent.

  • Derivatization (Optional): For improved chromatographic performance and to avoid peak tailing, derivatization of the primary amine may be considered. Common derivatizing agents for amines include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or other silylating agents. The derivatization procedure should be optimized based on the chosen reagent.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Standard GC system equipped with a split/splitless injector.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Mass Spectrometer: Quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 25 - 300

  • Solvent Delay: 3 minutes

3. Data Analysis

  • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

  • Identify the molecular ion peak and the major fragment ions.

  • Compare the obtained mass spectrum with the predicted fragmentation pattern and data provided in this application note.

  • Utilize mass spectral libraries (e.g., NIST, Wiley) for tentative identification, keeping in mind that the spectrum for this specific compound may not be present.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation start This compound Sample dissolve Dissolve in Solvent start->dissolve dilute Dilute to Working Concentration dissolve->dilute derivatize Derivatization (Optional) dilute->derivatize inject Inject into GC-MS derivatize->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Analysis & Detection ionize->detect tic Total Ion Chromatogram detect->tic spectrum Mass Spectrum Acquisition tic->spectrum interpret Fragmentation Analysis spectrum->interpret compare Compare with Predicted Data interpret->compare

Caption: GC-MS Workflow for this compound

Conclusion

This application note provides a theoretical foundation and a practical, generalized protocol for the mass spectrometric analysis of this compound. While no experimental data is currently available in the public domain, the predicted fragmentation patterns based on fundamental principles of mass spectrometry offer a valuable starting point for researchers. The provided GC-MS protocol can be adapted and optimized for the specific instrumentation and analytical requirements of the user. This document aims to facilitate the identification and characterization of this compound and related compounds in various research and development settings.

References

Application Note: Analysis of 2-Ethoxyoctan-1-amine using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Ethoxyoctan-1-amine is a primary amine containing an ether linkage. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for the qualitative analysis of this compound, enabling the identification of its key functional groups. This application note provides a detailed protocol for the FTIR analysis of this compound and a summary of its characteristic infrared absorption bands.

Molecular Structure

This compound consists of an eight-carbon alkyl chain with an ethoxy group at the second carbon and a primary amine group at the first carbon. The key functional groups for FTIR analysis are the primary amine (-NH₂), the ether (C-O-C), and the alkane backbone (C-H).

Principle of FTIR Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations such as stretching and bending of chemical bonds. Each functional group has a characteristic vibrational frequency, allowing for the identification of these groups within a molecule.

Data Presentation: Characteristic FTIR Absorption Bands

The FTIR spectrum of this compound is expected to exhibit absorption bands corresponding to its primary amine, ether, and alkyl functional groups. The following table summarizes the expected vibrational modes and their corresponding frequency ranges.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
3400-3250Primary Amine (N-H)Asymmetric and Symmetric StretchingMedium (two bands)
2960-2850Alkyl (C-H)StretchingStrong
1650-1580Primary Amine (N-H)Scissoring (Bending)Medium to Weak
1470-1450Alkyl (CH₂)Bending (Scissoring)Medium
1380-1370Alkyl (CH₃)Bending (Symmetrical)Medium to Weak
1250-1020Aliphatic Ether (C-O-C)Asymmetric C-O StretchingStrong
910-665Primary Amine (N-H)Wagging (Out-of-plane bending)Broad, Medium to Weak

Experimental Protocol

This protocol details the procedure for acquiring an FTIR spectrum of liquid this compound using an Attenuated Total Reflectance (ATR) accessory, a common and convenient method for liquid samples.

Materials and Equipment

  • FTIR Spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)

  • This compound sample

  • Pipette or dropper

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Verify that the ATR accessory is correctly installed in the sample compartment.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Acquire a background spectrum. This will measure the absorbance of the ambient environment (air, CO₂, water vapor) and the ATR crystal, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Using a clean pipette or dropper, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal is fully covered.

  • Sample Spectrum Acquisition:

    • Acquire the FTIR spectrum of the sample. The typical scanning range for organic compounds is 4000 cm⁻¹ to 400 cm⁻¹.

    • For improved signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32 scans).

  • Data Processing and Analysis:

    • The software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of this compound.

    • Identify and label the characteristic absorption peaks corresponding to the N-H, C-H, C-O, and N-H bending vibrations as detailed in the data table above.

  • Cleaning:

    • After analysis, thoroughly clean the ATR crystal by wiping away the sample with a lint-free wipe and then cleaning with a solvent-dampened wipe. Ensure the crystal is clean and dry for the next user.

Mandatory Visualizations

experimental_workflow Experimental Workflow for FTIR Analysis of this compound cluster_prep Preparation cluster_analysis Sample Analysis cluster_cleanup Post-Analysis prep_instrument Instrument Preparation clean_crystal_bg Clean ATR Crystal prep_instrument->clean_crystal_bg collect_bg Acquire Background Spectrum clean_crystal_bg->collect_bg apply_sample Apply this compound to ATR Crystal collect_bg->apply_sample collect_sample Acquire Sample Spectrum apply_sample->collect_sample process_data Data Processing and Spectral Analysis collect_sample->process_data clean_crystal_final Clean ATR Crystal process_data->clean_crystal_final

Caption: Workflow for FTIR analysis.

Interpretation of the Spectrum

  • N-H Stretching: The presence of two distinct peaks in the 3400-3250 cm⁻¹ region is a clear indicator of a primary amine.[1][2][3][4][5]

  • C-H Stretching: Strong absorptions just below 3000 cm⁻¹ confirm the presence of the aliphatic (octyl and ethyl) chains.[1]

  • N-H Bending: A band in the 1650-1580 cm⁻¹ range is characteristic of the scissoring vibration of the -NH₂ group.[3][4][5]

  • C-O-C Stretching: A strong absorption in the 1250-1020 cm⁻¹ region is indicative of the ether linkage.[6][7][8][9] The exact position can help distinguish it from other functional groups that absorb in the fingerprint region.

  • N-H Wagging: A broad band may be observed in the 910-665 cm⁻¹ range due to the out-of-plane bending of the N-H bonds.[5]

FTIR spectroscopy is a rapid and effective method for the structural confirmation of this compound. By following the detailed protocol, researchers can obtain high-quality spectra and confidently identify the characteristic absorption bands of the primary amine and ether functional groups, along with the alkyl backbone. This technique is invaluable for quality control, reaction monitoring, and structural elucidation in research and drug development.

References

Application Notes and Protocols: Alkoxy-Amines as Ligands in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Note on the Target Ligand: Initial literature and database searches for "2-Ethoxyoctan-1-amine" did not yield specific results regarding its application as a primary ligand in coordination chemistry. The following application notes and protocols are therefore based on the well-documented and structurally related ligand, 2-methoxyethylamine , to provide a representative example of how alkoxy-amines are utilized in the synthesis of coordination complexes.

Introduction to 2-Methoxyethylamine as a Ligand

2-Methoxyethylamine is a versatile primary amine that incorporates both a nitrogen and an oxygen donor atom. While it can act as a simple monodentate ligand through its amino group, it is more commonly used as a foundational building block for synthesizing more complex polydentate ligands.[1] A prevalent strategy involves the condensation of 2-methoxyethylamine with aldehydes or ketones to form Schiff base ligands.[2][3] These resulting ligands can offer multiple coordination sites, leading to the formation of stable chelate rings with transition metal ions. The presence of the ether oxygen can influence the electronic properties and steric environment of the resulting metal complexes.

Key Properties of 2-Methoxyethylamine:

PropertyValue
Molecular Formula C₃H₉NO
Molecular Weight 75.11 g/mol [4]
Boiling Point 95 °C
Density 0.864 g/mL at 25 °C
Appearance Colorless liquid[5]
CAS Number 109-85-3

Experimental Protocols

Synthesis of a Schiff Base Ligand from 2-Methoxyethylamine

This protocol describes the synthesis of a bidentate Schiff base ligand, (E)-2-(((2-methoxyethyl)imino)methyl)phenol, derived from the condensation of 2-methoxyethylamine and salicylaldehyde.

Materials:

  • 2-Methoxyethylamine (C₃H₉NO)

  • Salicylaldehyde (C₇H₆O₂)

  • Ethanol (C₂H₅OH)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

Procedure:

  • Dissolve salicylaldehyde (10 mmol) in 20 mL of ethanol in a 100 mL round-bottom flask.

  • To this solution, add 2-methoxyethylamine (10 mmol) dropwise while stirring.

  • The reaction mixture is then refluxed for 2-3 hours.[6]

  • After reflux, the solvent is removed under reduced pressure to yield the Schiff base ligand.

  • The product can be purified by recrystallization from a suitable solvent like ethanol.

Synthesis of a Copper(II) Coordination Complex

This protocol outlines the synthesis of a bis[((E)-2-(((2-methoxyethyl)imino)methyl)phenolato)]copper(II) complex.

Materials:

  • (E)-2-(((2-methoxyethyl)imino)methyl)phenol (Schiff base ligand from protocol 2.1)

  • Copper(II) acetate monohydrate (Cu(CH₃COO)₂·H₂O)

  • Methanol (CH₃OH)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the Schiff base ligand (2 mmol) in 15 mL of warm methanol in a 50 mL round-bottom flask.

  • In a separate beaker, dissolve copper(II) acetate monohydrate (1 mmol) in 10 mL of methanol.

  • Add the copper(II) acetate solution dropwise to the stirred ligand solution.

  • A color change should be observed, indicating the formation of the complex.

  • The reaction mixture is stirred at room temperature for 1-2 hours.

  • The resulting precipitate is collected by filtration, washed with cold methanol, and dried in a desiccator.[2]

Quantitative Data

The following table summarizes representative crystallographic data for a copper(II) complex of a Schiff base ligand derived from 2-methoxyethylamine and a substituted salicylaldehyde.

Table 1: Selected Crystallographic Data for [Cu(L²)₂] (where L² is the Schiff base from 2-methoxyethylamine and 5-bromosalicylaldehyde) [2]

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 9.011(5)
b (Å) 11.222(5)
c (Å) 28.130(5)
α (°) 90
β (°) 92.29(5)
γ (°) 90
Volume (ų) 2867.6(2)
Z 4
Cu-N bond length (Å) 1.984(3)
Cu-O bond length (Å) 1.895(3)

Visualizations

experimental_workflow cluster_ligand_synthesis Ligand Synthesis cluster_complex_synthesis Complex Synthesis L1 Dissolve Salicylaldehyde in Ethanol L2 Add 2-Methoxyethylamine L1->L2 L3 Reflux for 2-3 hours L2->L3 L4 Remove Solvent L3->L4 L5 Purify by Recrystallization L4->L5 C1 Dissolve Schiff Base in Methanol L5->C1 Schiff Base Ligand C3 Mix Solutions C1->C3 C2 Dissolve Cu(II) Acetate in Methanol C2->C3 C4 Stir for 1-2 hours C3->C4 C5 Filter and Dry Complex C4->C5 coordination_diagram cluster_L1 Ligand 1 cluster_L2 Ligand 2 M Cu N1 N M->N1 O1 O M->O1 N2 N M->N2 O2 O M->O2

References

Application Notes and Protocols: 2-Ethoxyoctan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxyoctan-1-amine is a primary amine with potential applications in organic synthesis and drug discovery. Its structure, featuring a chiral center and an ether linkage, makes it a valuable building block for creating diverse molecular architectures. The primary amine group serves as a key functional handle for various chemical transformations, enabling its incorporation into more complex molecules. This document provides detailed experimental protocols for the synthesis and common reactions of this compound, based on established methodologies for analogous compounds due to the limited availability of direct literature on this specific molecule.

Physicochemical Properties (Estimated)

The following table summarizes the estimated physicochemical properties of this compound, extrapolated from data for structurally similar compounds such as 2-ethoxypropan-1-amine and 2-ethoxyoctane.[1][2]

PropertyEstimated ValueSource of Analogy
Molecular FormulaC10H23NO-
Molecular Weight173.30 g/mol -
Boiling PointApprox. 200-220 °CBased on 2-ethoxyoctane[2]
DensityApprox. 0.8 - 0.9 g/cm³General trend for similar amines
SolubilitySoluble in organic solvents (e.g., ethanol, DCM). Limited solubility in water.General amine properties[3]
pKa (of conjugate acid)Approx. 10-11Typical for primary amines

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is a two-step process involving a Williamson ether synthesis to form an ethoxy-substituted alkyl halide, followed by a Gabriel synthesis to introduce the primary amine group. This approach offers good control over the final product and avoids over-alkylation, which can be an issue with direct amination of alkyl halides.[3]

Synthesis_of_2_Ethoxyoctan_1_amine cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Halogenation & Gabriel Synthesis octanol Octan-2-ol ethoxide Sodium octan-2-oxide octanol->ethoxide Deprotonation naH NaH ethoxy_octane 2-Ethoxyoctane ethoxide->ethoxy_octane SN2 reaction ethyl_iodide Ethyl iodide start_step2 2-Ethoxyoctane bromo_ethoxy_octane 1-Bromo-2-ethoxyoctane start_step2->bromo_ethoxy_octane Free-radical bromination nbs NBS / Light intermediate N-(2-Ethoxyoctyl)phthalimide bromo_ethoxy_octane->intermediate Nucleophilic substitution phthalimide Potassium Phthalimide final_product This compound intermediate->final_product Hydrazinolysis hydrazine Hydrazine (N2H4)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-Ethoxyoctane

  • Materials: Octan-2-ol, sodium hydride (NaH), anhydrous tetrahydrofuran (THF), ethyl iodide.

  • Procedure:

    • To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add octan-2-ol (1.0 eq.) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

    • Cool the mixture back to 0 °C and add ethyl iodide (1.2 eq.) dropwise.

    • Stir the reaction at room temperature overnight.

    • Quench the reaction carefully by the slow addition of water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by fractional distillation to obtain 2-ethoxyoctane.

Step 2: Synthesis of 1-Bromo-2-ethoxyoctane

  • Materials: 2-Ethoxyoctane, N-Bromosuccinimide (NBS), azobisisobutyronitrile (AIBN) or UV light, carbon tetrachloride (CCl4).

  • Procedure:

    • Dissolve 2-ethoxyoctane (1.0 eq.) in CCl4.

    • Add NBS (1.1 eq.) and a catalytic amount of AIBN.

    • Heat the mixture to reflux (or irradiate with a UV lamp) and monitor the reaction by GC-MS.

    • Once the starting material is consumed, cool the mixture and filter off the succinimide.

    • Wash the filtrate with aqueous sodium thiosulfate and then with water.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo to yield crude 1-bromo-2-ethoxyoctane, which can be used in the next step without further purification.

Step 3: Gabriel Synthesis of this compound

  • Materials: 1-Bromo-2-ethoxyoctane, potassium phthalimide, anhydrous dimethylformamide (DMF), hydrazine hydrate.

  • Procedure:

    • Dissolve 1-bromo-2-ethoxyoctane (1.0 eq.) and potassium phthalimide (1.1 eq.) in anhydrous DMF.

    • Heat the mixture to 80-100 °C and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture and pour it into ice water to precipitate the N-(2-ethoxyoctyl)phthalimide.

    • Filter the solid, wash with water, and dry.

    • Suspend the dried intermediate in ethanol and add hydrazine hydrate (1.5 eq.).

    • Heat the mixture to reflux for 2-4 hours, during which a white precipitate of phthalhydrazide will form.

    • Cool the mixture, acidify with concentrated HCl, and filter off the precipitate.

    • Concentrate the filtrate under reduced pressure.

    • Make the residue basic with a concentrated NaOH solution and extract the product with dichloromethane (3 x 50 mL).

    • Dry the combined organic extracts over anhydrous potassium carbonate, filter, and concentrate to give this compound. Further purification can be achieved by distillation.

Key Reactions of this compound

As a primary amine, this compound can undergo a variety of chemical transformations. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. Common reactions include N-acylation and N-alkylation.[4][5]

Amine_Reactions cluster_acylation N-Acylation cluster_alkylation N-Alkylation amine This compound acyl_chloride Acyl Chloride (R-COCl) alkyl_halide Alkyl Halide (R'-X) amide N-(2-Ethoxyoctyl)amide acyl_chloride->amide secondary_amine Secondary Amine alkyl_halide->secondary_amine Mono-alkylation tertiary_amine Tertiary Amine secondary_amine->tertiary_amine Further Alkylation quaternary_salt Quaternary Ammonium Salt tertiary_amine->quaternary_salt Exhaustive Alkylation

Caption: Common reactions of primary amines like this compound.

Experimental Protocol: N-Acylation with Acetyl Chloride

This protocol describes the formation of N-(2-ethoxyoctyl)acetamide, a representative acylation reaction.

  • Materials: this compound, acetyl chloride, triethylamine (or pyridine), dichloromethane (DCM).

  • Procedure:

    • Dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in dry DCM in a flask cooled in an ice bath.

    • Add acetyl chloride (1.1 eq.) dropwise to the stirred solution.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude amide.

    • The product can be further purified by column chromatography on silica gel or by recrystallization.

Applications in Drug Development

Amines are prevalent functional groups in many pharmaceuticals. The derivatization of this compound can be a strategy to improve the properties of a drug candidate. For instance, converting the amine to an amide can alter its solubility, stability, and membrane permeability.[6] The lipophilic octyl chain combined with the polar amine group gives this molecule an amphipathic character, which could be exploited in the design of new therapeutic agents or as a component in drug delivery systems.

Safety and Handling

  • This compound: As with most amines, it is expected to be corrosive and cause skin and eye irritation.[1] It may also be harmful if inhaled or swallowed. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reagents: Many of the reagents used in the synthesis and reactions, such as sodium hydride, ethyl iodide, NBS, and acetyl chloride, are hazardous and require specific handling precautions. Consult the Safety Data Sheet (SDS) for each chemical before use.

Disclaimer: The protocols and data presented are based on established chemical principles and analogous compounds. Researchers should conduct their own risk assessments and optimization studies before scaling up any reaction.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Ethoxyoctan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Ethoxyoctan-1-amine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthetic Route 1: Reductive Amination

Reductive amination is a widely used method for synthesizing amines from carbonyl compounds.[1][2][3] In this case, 2-ethoxyoctanal would be reacted with ammonia in the presence of a reducing agent to yield this compound.

Q1: My reductive amination reaction is showing low yield. What are the potential causes and how can I improve it?

A1: Low yields in reductive amination can stem from several factors. A primary cause is the incomplete formation of the imine intermediate before the reduction step.[3] Another common issue is the competing reduction of the starting aldehyde to the corresponding alcohol.[4]

To improve the yield, consider the following:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred over sodium borohydride (NaBH₄).[5][6][7] This is because they are more selective for reducing the iminium ion intermediate over the starting carbonyl group.[5]

  • Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze the imine intermediate. The pH of the reaction should be weakly acidic to facilitate imine formation.[1]

  • Stepwise Procedure: Consider a two-step process where the imine is formed first, followed by the addition of the reducing agent. This can sometimes improve yields compared to a one-pot reaction.[3]

Q2: I am observing a significant amount of 2-ethoxyoctan-1-ol as a byproduct. How can I minimize this side reaction?

A2: The formation of 2-ethoxyoctan-1-ol is due to the reduction of the starting aldehyde. To minimize this, use a milder or more selective reducing agent like NaBH₃CN, which is less likely to reduce the aldehyde compared to the iminium ion.[5] Additionally, ensuring the efficient formation of the imine before reduction can help. This can be achieved by allowing sufficient time for the aldehyde and amine to react before introducing the reducing agent.

Q3: How can I monitor the progress of my reductive amination reaction?

A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A stain such as ninhydrin can be used to visualize the amine product on a TLC plate. By comparing the spots of the starting material and the product, you can determine the extent of the reaction.

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentTypical Solvent(s)Key AdvantagesPotential Issues
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF)[6][7]Mild and selective for imines/iminium ions; tolerates many functional groups.[7]Water-sensitive.[6]
Sodium Cyanoborohydride (NaBH₃CN) Methanol (MeOH)[6]Selective for iminium ions at acidic pH; not water-sensitive.[5][6]Generates toxic cyanide waste.
Sodium Borohydride (NaBH₄) Methanol (MeOH), Ethanol (EtOH)[6]Inexpensive and readily available.Can reduce the starting aldehyde/ketone; should be added after imine formation is complete.[6]
H₂/Catalyst (e.g., Pd/C, Ni) Alcohols, Ethyl Acetate"Green" method, high atom economy.May require elevated pressure; catalyst can be pyrophoric.

Experimental Protocol: Reductive Amination of 2-Ethoxyoctanal

  • Dissolve 2-ethoxyoctanal (1 equivalent) in anhydrous methanol.

  • Add a solution of ammonia in methanol (7 M, 5-10 equivalents).

  • Stir the mixture at room temperature for 2-4 hours to allow for imine formation.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) in portions, keeping the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diagram 1: Reductive Amination Pathway

Reductive_Amination Aldehyde 2-Ethoxyoctanal Imine Imine Intermediate Aldehyde->Imine + NH3 - H2O Ammonia Ammonia (NH3) Ammonia->Imine Amine This compound Imine->Amine ReducingAgent Reducing Agent (e.g., NaBH4) ReducingAgent->Amine Azide_Synthesis_Workflow Start 1-Bromo-2-ethoxyoctane Step1 React with Sodium Azide (NaN3) in DMF Start->Step1 Intermediate 1-Azido-2-ethoxyoctane Step1->Intermediate Step2 Reduce with LiAlH4 or H2/Pd-C Intermediate->Step2 Product This compound Step2->Product Troubleshooting_Yield Start Low Yield of This compound CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckReaction Analyze Crude Reaction Mixture (TLC, LC-MS) Start->CheckReaction PurificationIssue Product Lost During Purification? Start->PurificationIssue NoProduct No Product Formed CheckReaction->NoProduct SideProducts Side Products Observed CheckReaction->SideProducts IncompleteReaction Incomplete Reaction CheckReaction->IncompleteReaction OptimizeConditions Optimize Reaction Conditions (Temp, Time, Solvent) NoProduct->OptimizeConditions ChangeReagent Change Reagent (e.g., Reducing Agent) SideProducts->ChangeReagent IncompleteReaction->OptimizeConditions ReviewPurification Review Purification Method PurificationIssue->ReviewPurification

References

Technical Support Center: Synthesis of 2-Ethoxyoctan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethoxyoctan-1-amine. The primary synthesis route addressed is the reductive amination of 2-ethoxyoctanal.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of this compound via reductive amination?

A1: The most prevalent side products are the secondary amine (bis(2-ethoxyoctyl)amine), 2-ethoxyoctan-1-ol, and products resulting from the aldol condensation of the starting aldehyde, 2-ethoxyoctanal. The formation of tertiary amines is also possible but is generally less significant when using ammonia as the nitrogen source.

Q2: How can I minimize the formation of the secondary amine byproduct?

A2: Formation of the secondary amine, bis(2-ethoxyoctyl)amine, occurs when the primary amine product reacts with another molecule of the starting aldehyde. To suppress this side reaction, a large excess of ammonia should be used. This shifts the reaction equilibrium towards the formation of the primary amine.

Q3: What causes the formation of 2-ethoxyoctan-1-ol, and how can it be prevented?

A3: The alcohol byproduct, 2-ethoxyoctan-1-ol, is a result of the direct reduction of the aldehyde group of 2-ethoxyoctanal by the reducing agent. The choice of reducing agent is critical to minimize this. Mild and selective reducing agents, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), are preferred as they selectively reduce the imine intermediate over the starting aldehyde.

Q4: Under what conditions does aldol condensation of 2-ethoxyoctanal become a significant issue?

A4: Aldol condensation is more likely to occur under basic conditions or at elevated temperatures. Maintaining a neutral to slightly acidic pH (around 6-7) can help to minimize this side reaction. Careful control of the reaction temperature is also crucial.

Q5: What analytical techniques are suitable for monitoring the reaction and identifying side products?

A5: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for monitoring the progress of the reaction and identifying the various components in the reaction mixture, including the desired product and potential side products. Thin-layer chromatography (TLC) can also be used for rapid qualitative monitoring.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Suboptimal reaction conditions (temperature, pressure, time). - Inefficient reducing agent. - Significant formation of side products.- Monitor the reaction by TLC or GC-MS to ensure completion. - Optimize reaction parameters. Start with established protocols for similar aldehydes if a specific one is unavailable. - Switch to a more effective or selective reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃). - Address the specific side reactions as detailed in this guide.
High Percentage of Secondary Amine (bis(2-ethoxyoctyl)amine) - Insufficient amount of ammonia. - The primary amine product is reacting with the starting aldehyde.- Use a significant excess of ammonia (e.g., 10-20 equivalents or as a saturated solution in the reaction solvent). This is the most effective way to favor primary amine formation.
Significant Amount of 2-Ethoxyoctan-1-ol Detected - The reducing agent is too strong and is reducing the starting aldehyde. - The pH of the reaction is not optimal for selective imine reduction.- Use a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). - Maintain the reaction pH in the range of 6-7 to favor imine formation and selective reduction.
Presence of High Molecular Weight Impurities - Aldol condensation of the starting aldehyde, 2-ethoxyoctanal.- Control the reaction temperature; avoid excessive heat. - Maintain a neutral or slightly acidic pH to disfavor the aldol reaction.
Difficulty in Isolating Pure this compound - The product is co-eluting with side products during chromatography. - The product and side products have similar physical properties, making separation by distillation or extraction difficult.- For purification, consider converting the amine to its hydrochloride salt, which can often be recrystallized to high purity. The free amine can then be regenerated by treatment with a base. - Acid-base extraction can be used to separate the basic amine products from the neutral alcohol byproduct.

Experimental Protocols

General Protocol for Reductive Amination of 2-Ethoxyoctanal

  • Reaction Setup: To a solution of 2-ethoxyoctanal (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or dichloromethane), add a large excess of ammonia (e.g., a saturated solution of ammonia in methanol, or by bubbling ammonia gas through the solution).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of this step can be monitored by TLC or GC-MS.

  • Reduction: Cool the reaction mixture in an ice bath. Add a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq) portion-wise, maintaining the temperature below 10°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the disappearance of the imine intermediate by TLC or GC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of water or a dilute acid solution (e.g., 1 M HCl) to destroy any remaining reducing agent.

  • Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. The crude product can be further purified by column chromatography or distillation.

Visualizations

Reductive_Amination_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_products Products & Side Products 2-Ethoxyoctanal 2-Ethoxyoctanal Imine_Formation Imine Formation 2-Ethoxyoctanal->Imine_Formation Alcohol 2-Ethoxyoctan-1-ol (Side Product) 2-Ethoxyoctanal->Alcohol Reduction Aldol Aldol Products (Side Product) 2-Ethoxyoctanal->Aldol Self-condensation Ammonia Ammonia Ammonia->Imine_Formation Reduction Reduction (e.g., NaBH3CN) Imine_Formation->Reduction Primary_Amine This compound (Desired Product) Reduction->Primary_Amine Secondary_Amine bis(2-ethoxyoctyl)amine (Side Product) Primary_Amine->Secondary_Amine reacts with 2-Ethoxyoctanal

Caption: Workflow of this compound synthesis and side product formation.

Troubleshooting_Logic Start High Impurity Level? Identify_Impurity Identify Major Impurity Start->Identify_Impurity Is_Secondary_Amine Secondary Amine? Identify_Impurity->Is_Secondary_Amine Is_Alcohol Alcohol? Identify_Impurity->Is_Alcohol Is_Aldol Aldol Product? Identify_Impurity->Is_Aldol Increase_Ammonia Increase Ammonia Excess Is_Secondary_Amine->Increase_Ammonia Yes Use_Milder_Reductant Use Milder Reducing Agent (e.g., NaBH3CN) Is_Alcohol->Use_Milder_Reductant Yes Control_pH_Temp Control pH (6-7) & Temperature Is_Aldol->Control_pH_Temp Yes

Caption: Troubleshooting logic for common impurities in the synthesis.

Technical Support Center: 2-Ethoxyoctan-1-amine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Ethoxyoctan-1-amine. The information is tailored for researchers, scientists, and professionals in drug development who may be encountering challenges in this synthetic procedure.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am attempting to synthesize this compound via reductive amination of 2-ethoxyoctanal, but I am seeing low to no product yield. What are the common causes for this failure?

Low or no yield in a reductive amination reaction can stem from several factors. Key areas to investigate include the quality of starting materials, reaction conditions, and the choice of reagents.

Common Causes for Low Yield:

  • Poor Quality of Starting Aldehyde: The 2-ethoxyoctanal may have oxidized to the corresponding carboxylic acid, which will not participate in the reaction.

  • Issues with the Reducing Agent: The reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), may have degraded due to improper storage.[1][2]

  • Suboptimal pH: The formation of the imine intermediate is most efficient under mildly acidic conditions (pH 4-5).[2] If the reaction medium is too acidic, the amine nucleophile will be protonated and become non-nucleophilic.[2] If it is too basic, the carbonyl will not be sufficiently activated.

  • Presence of Water: The initial imine formation is a reversible equilibrium reaction. The presence of excess water can drive the equilibrium back towards the starting aldehyde and amine, thus reducing the amount of imine available for reduction.

  • Incomplete Imine Formation: The reduction step may be initiated before a sufficient concentration of the imine intermediate has formed.[1]

  • Insoluble Materials: If the aldehyde, ketone, or amine are not fully soluble in the chosen solvent, it can lead to low or zero conversion.[3]

Q2: I am observing the formation of multiple byproducts in my reaction. What are the likely side reactions, and how can I minimize them?

The presence of multiple byproducts is a common issue in amine synthesis. The most prevalent side reaction in the synthesis of primary amines is over-alkylation, leading to the formation of secondary and tertiary amines.[4][5][6][7][8]

Common Side Reactions and Mitigation Strategies:

Side ProductProbable CauseRecommended Solution
Secondary Amine (Bis(2-ethoxyoctyl)amine)The primary amine product is more nucleophilic than ammonia and reacts with the imine intermediate or remaining aldehyde.Use a large excess of the ammonia source.[4][6][9] This shifts the equilibrium to favor the formation of the primary amine.
2-Ethoxyoctan-1-olThe reducing agent directly reduces the starting aldehyde before imine formation can occur.Choose a milder reducing agent that is more selective for the imine, such as sodium cyanoborohydride (NaBH₃CN).[2] Alternatively, allow sufficient time for imine formation before adding the reducing agent.[1][2]
Tertiary AmineFurther reaction of the secondary amine byproduct.A large excess of the ammonia source will also suppress the formation of the tertiary amine.[8]
Q3: How can I effectively monitor the progress of my reaction to optimize the timing of reagent addition and quenching?

Effective reaction monitoring is crucial for maximizing yield and minimizing byproducts. Thin-Layer Chromatography (TLC) is a simple and effective method for this purpose.

TLC Monitoring Protocol:

  • Prepare a TLC plate with a suitable stationary phase (e.g., silica gel).

  • Spot the plate with:

    • A sample of your starting aldehyde (2-ethoxyoctanal).

    • A co-spot of the starting aldehyde and the reaction mixture.

    • A sample of the reaction mixture.

  • Develop the plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Visualize the spots using a UV lamp (if applicable) and/or a potassium permanganate stain.

By observing the disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot (the amine), you can determine the reaction's progress.

Q4: What is the best method for purifying the final this compound product?

The purification of amines can be challenging due to their basic nature, which can cause them to interact strongly with acidic silica gel in standard column chromatography, leading to peak tailing and poor separation.[10]

Recommended Purification Strategies:

  • Acid-Base Extraction: This is a classic and effective method for separating amines from neutral or acidic impurities.

    • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

    • Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer.

    • Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.

    • Make the aqueous layer basic (e.g., with NaOH) to deprotonate the amine.

    • Extract the free amine back into an organic solvent.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Column Chromatography with a Modified Mobile Phase: If chromatography is necessary, adding a small amount of a volatile base like triethylamine (TEA) or ammonium hydroxide to the mobile phase can help to "neutralize" the acidic silica gel and improve the separation.[11]

  • Use of Amine-Functionalized Silica: For particularly difficult separations, using an amine-functionalized stationary phase can prevent the acid-base interactions that cause purification issues on standard silica.[10]

Experimental Protocols

General Protocol for Reductive Amination of 2-Ethoxyoctanal

This is a generalized procedure and may require optimization for specific experimental setups.

  • Imine Formation:

    • In a round-bottom flask, dissolve 2-ethoxyoctanal in a suitable solvent (e.g., methanol, ethanol, or dichloromethane).

    • Add a source of ammonia. This can be a solution of ammonia in methanol or ammonium acetate. A significant molar excess of the ammonia source is recommended to minimize over-alkylation.

    • If necessary, adjust the pH to be mildly acidic (pH 4-5) by adding a small amount of a weak acid like acetic acid.

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC.

  • Reduction:

    • Once the formation of the imine is evident by TLC, cool the reaction mixture in an ice bath.

    • Slowly add the reducing agent (e.g., sodium borohydride) in small portions. Be cautious as the addition may cause gas evolution.

    • Allow the reaction to warm to room temperature and stir until the imine is completely reduced, as indicated by TLC.

  • Work-up and Purification:

    • Quench the reaction by slowly adding water or a dilute acid solution.

    • Remove the organic solvent under reduced pressure.

    • Perform an acid-base extraction as described in the purification FAQ to isolate the amine product.

    • Further purification can be achieved by distillation or column chromatography if necessary.

Data Presentation

To effectively troubleshoot your reaction, it is helpful to systematically record your experimental parameters and results. The following table can be used to compare different reaction attempts.

ParameterExperiment 1Experiment 2 (Optimized)
Starting Materials
2-Ethoxyoctanal (moles)
Ammonia Source (moles)
Molar Ratio (Ammonia:Aldehyde)
Reducing Agent (moles)
Solvent & Volume
Reaction Conditions
Temperature (°C)
Reaction Time (hours)
pH
Results
Crude Yield (g)
Purified Yield (g)
Percent Yield (%)
Purity (e.g., by NMR, GC)
Observations

Visualizations

Logical Troubleshooting Workflow

The following diagram illustrates a decision-making process for troubleshooting common failures in the synthesis of this compound.

TroubleshootingWorkflow start Reaction Failure: Low or No Product check_sm Check Starting Materials: - Aldehyde purity (oxidation?) - Reducing agent activity - Solvent dryness start->check_sm check_conditions Review Reaction Conditions: - pH of the reaction mixture - Reaction temperature - Reaction time start->check_conditions check_byproducts Analyze for Byproducts: - Over-alkylation (secondary/tertiary amines)? - Aldehyde reduction (alcohol)? start->check_byproducts sm_ok Starting Materials OK? check_sm->sm_ok conditions_ok Conditions Optimal? check_conditions->conditions_ok byproducts_present Byproducts Identified? check_byproducts->byproducts_present purify_sm Action: - Purify aldehyde - Use fresh reducing agent - Use anhydrous solvent sm_ok->purify_sm No success Successful Synthesis sm_ok->success Yes adjust_conditions Action: - Adjust pH to 4-5 - Optimize temperature - Allow more time for imine formation conditions_ok->adjust_conditions No conditions_ok->success Yes modify_reaction Action: - Increase excess of ammonia source - Use a more selective reducing agent byproducts_present->modify_reaction Yes byproducts_present->success No, proceed to purification

Troubleshooting Decision Tree
Reductive Amination Workflow

This diagram outlines the key steps in the synthesis of this compound via reductive amination.

ReductiveAminationWorkflow cluster_reaction Reaction Steps cluster_workup Work-up & Purification start_materials Starting Materials: 2-Ethoxyoctanal Ammonia Source imine_formation Imine Formation (mildly acidic pH) start_materials->imine_formation reduction Reduction (e.g., NaBH4) imine_formation->reduction quenching Quenching reduction->quenching extraction Acid-Base Extraction quenching->extraction final_product Purified This compound extraction->final_product

Reductive Amination Process Flow

References

Technical Support Center: 2-Ethoxyoctan-1-amine Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on maintaining the stability of 2-Ethoxyoctan-1-amine. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound, like other aliphatic amines, is primarily influenced by several factors:

  • Oxidation: Exposure to air (oxygen) can lead to the formation of oxidation products. Primary amines are susceptible to oxidation, which can be catalyzed by light and metal ions.

  • Temperature: Elevated temperatures can accelerate degradation processes, leading to the formation of impurities.

  • Light: Exposure to UV or visible light can provide the energy to initiate degradation reactions.

  • pH: The stability of amines can be pH-dependent. Highly acidic or basic conditions can potentially catalyze hydrolysis of the ether linkage, although this is generally less likely under typical experimental conditions compared to oxidation.

  • Moisture: Aliphatic amines can be hygroscopic, and the presence of water can influence degradation pathways.

Q2: How should I properly store this compound to ensure its stability?

A2: To maximize the shelf-life and maintain the purity of this compound, the following storage conditions are recommended.[1]

ParameterRecommended ConditionRationale
Temperature Store at 2-8°C.Reduces the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes exposure to oxygen, thereby preventing oxidation.
Light Protect from light by using an amber vial or storing in a dark location.Prevents light-induced degradation.
Container Use a tightly sealed, clean, and dry glass container.Prevents contamination and moisture absorption.

Q3: What are the potential degradation products of this compound?

A3: Based on the general chemistry of aliphatic amines and ethers, potential degradation products may include:

  • Oxidation Products: N-oxides, hydroxylamines, and nitroalkanes can form upon oxidation.[2]

  • Products of N-dealkylation: The ethoxy-octyl group could potentially be cleaved.[2]

  • Hydrolysis Products: While the ether linkage is generally stable, under harsh acidic conditions, hydrolysis could theoretically yield 2-aminooctan-1-ol and ethanol.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common stability-related issues with this compound.

Problem: I observe unexpected peaks in my analytical chromatogram (e.g., HPLC, GC-MS) after a short period of use.

This could indicate the formation of degradation products. Follow this troubleshooting workflow:

TroubleshootingWorkflow start Unexpected peaks observed check_storage Verify Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_handling Review Handling Procedures (e.g., exposure to air) start->check_handling analyze_impurities Characterize Impurities (e.g., MS, NMR) check_storage->analyze_impurities check_handling->analyze_impurities forced_degradation Perform Forced Degradation Study analyze_impurities->forced_degradation If impurities are unidentified compare_results Compare Impurity Profile with Forced Degradation Results analyze_impurities->compare_results If impurities are identified forced_degradation->compare_results implement_capa Implement Corrective and Preventive Actions (CAPA) compare_results->implement_capa end Stability Issue Resolved implement_capa->end ForcedDegradation cluster_conditions Stress Conditions cluster_analysis Analysis acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) hplc HPLC-UV/MS acid->hplc base Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) base->hplc oxidation Oxidative (e.g., 3% H2O2, RT) oxidation->hplc thermal Thermal (e.g., 80°C, solid state) gcms GC-MS thermal->gcms photolytic Photolytic (ICH Q1B conditions) photolytic->hplc data Degradation Profile hplc->data Identify & Quantify Degradants gcms->data compound This compound Solution/Solid compound->acid compound->base compound->oxidation compound->thermal compound->photolytic DegradationPathway amine This compound hydroxylamine N-(2-Ethoxyoctyl)hydroxylamine amine->hydroxylamine [O] nitroso 1-Nitroso-2-ethoxyoctane hydroxylamine->nitroso [O] nitro 1-Nitro-2-ethoxyoctane nitroso->nitro [O]

References

Technical Support Center: Scale-up Synthesis of 2-Ethoxyoctan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of 2-Ethoxyoctan-1-amine.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound, primarily through the reductive amination of 2-ethoxyoctanal.

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Step Expected Outcome
Incomplete imine formation Ensure adequate removal of water formed during the reaction. On a larger scale, azeotropic distillation with a Dean-Stark trap is effective. The use of dehydrating agents like molecular sieves can also be employed, but their removal can be problematic at scale.Driving the equilibrium towards the imine will increase the final product yield.
Side reaction: Aldol condensation of 2-ethoxyoctanal Maintain a neutral or slightly acidic pH (around 5-7) during the initial phase of the reaction.[1] Avoid strongly basic or acidic conditions which can catalyze self-condensation of the aldehyde.Minimized formation of high-molecular-weight impurities and increased conversion to the desired imine.
Inefficient reduction of the imine Select an appropriate reducing agent and optimize its stoichiometry. Sodium borohydride is a cost-effective option but may also reduce the starting aldehyde if not added after imine formation is complete. Sodium triacetoxyborohydride or sodium cyanoborohydride can be used in a one-pot procedure as they are less reactive towards the aldehyde.[1][2] For catalytic hydrogenation, ensure the catalyst is active and not poisoned.Complete conversion of the intermediate imine to the final amine product.
Product loss during work-up Due to the amine's basicity and some water solubility, significant product loss can occur during aqueous work-up. Minimize the volume of acidic washes. Back-extraction of the aqueous layers with a suitable organic solvent can recover dissolved product.Increased isolated yield of the final product.

Issue 2: Formation of Impurities

Impurity Potential Cause Mitigation Strategy
2-Ethoxyoctan-1-ol Reduction of the starting aldehyde, 2-ethoxyoctanal, by the reducing agent. This is more common with powerful reducing agents like sodium borohydride if added too early.[2]Add the reducing agent portion-wise after confirming imine formation via an in-process control (e.g., IR or NMR spectroscopy). Alternatively, use a milder reducing agent like sodium triacetoxyborohydride.[2]
N,N-bis(2-ethoxyoctyl)amine (Secondary Amine) Reaction of the initially formed primary amine with another molecule of 2-ethoxyoctanal and subsequent reduction. This is a common issue in reductive aminations.[3]Use a large excess of the ammonia source (e.g., aqueous ammonia, ammonium acetate).[4][5] This shifts the equilibrium to favor the formation of the primary amine.
Unreacted 2-ethoxyoctanal Incomplete reaction due to insufficient reaction time, low temperature, or inefficient mixing at scale.Monitor the reaction progress closely. Ensure adequate agitation, especially in large reactors, to maintain homogeneity. Optimize reaction temperature and time based on small-scale experiments.

Issue 3: Difficulties in Purification

Problem Potential Cause Recommended Solution
Emulsion formation during aqueous work-up The amphiphilic nature of this compound can lead to stable emulsions, especially at scale.Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break emulsions. Perform the phase separation at a slightly elevated temperature.
Product loss or degradation during distillation This compound is a relatively high-boiling point amine. Prolonged heating can lead to decomposition or color formation. Amines are also susceptible to oxidation at high temperatures.Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point. Ensure the distillation apparatus is free of leaks and blanket the system with an inert gas like nitrogen or argon.
Tailing during chromatographic purification The basic nature of the amine leads to strong interactions with the acidic silica gel, causing peak tailing and poor separation.[6]Use an amine-deactivated silica gel or an alternative stationary phase like alumina.[7] Alternatively, add a small amount of a volatile amine (e.g., triethylamine, typically 0.1-1%) to the eluent to compete for the active sites on the silica gel.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at an industrial scale?

A1: The most prevalent and scalable method is the reductive amination of 2-ethoxyoctanal.[8][1][9] This is typically a one-pot or two-step process where 2-ethoxyoctanal is first reacted with an ammonia source to form an intermediate imine, which is then reduced to the desired primary amine.[8]

Q2: How can I prepare the starting material, 2-ethoxyoctanal?

A2: 2-Ethoxyoctanal can be synthesized through various methods. A common laboratory-scale approach is the oxidation of 2-ethoxyoctan-1-ol using a mild oxidizing agent like pyridinium chlorochromate (PCC) or a Swern oxidation. On a larger scale, catalytic aerobic oxidation might be a more cost-effective and environmentally friendly option.

Q3: What are the key safety precautions to consider during the scale-up of this synthesis?

A3: Key safety considerations include:

  • Handling of Reducing Agents: Sodium borohydride and other metal hydrides are flammable solids and can react violently with water, releasing hydrogen gas. Handle them in a dry, inert atmosphere.

  • Hydrogen Gas: If using catalytic hydrogenation, hydrogen is highly flammable and can form explosive mixtures with air. Ensure the reactor is properly sealed and purged, and use appropriate monitoring for leaks.

  • Ammonia: Ammonia is a corrosive and toxic gas with a pungent odor. Use in a well-ventilated area or a closed system.

  • Exothermic Reactions: The reduction step is often exothermic. Ensure the reactor has adequate cooling capacity to control the temperature, especially during the addition of the reducing agent.

Q4: Can I use aqueous ammonia directly in the reductive amination?

A4: Yes, aqueous ammonia is a common and cost-effective source of ammonia for reductive amination to form primary amines.[5] Using a sufficient excess of aqueous ammonia can help to minimize the formation of the secondary amine byproduct.[4]

Q5: What are the typical yields for the synthesis of this compound?

Q6: How can I monitor the progress of the reaction?

A6: At scale, in-process controls are crucial. Techniques such as infrared (IR) spectroscopy can be used to monitor the disappearance of the aldehyde carbonyl peak and the appearance of the C=N stretch of the imine. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used to quantify the consumption of the starting material and the formation of the product and byproducts.

Q7: What are the storage recommendations for this compound?

A7: Primary amines can be sensitive to air and light and may darken over time due to oxidation. It is recommended to store this compound in a tightly sealed, amber glass bottle under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.

Data Presentation

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing Agent Typical Reaction Conditions Advantages Disadvantages
Sodium Borohydride (NaBH₄) Methanol or Ethanol, 0 °C to room temperature; added after imine formationCost-effective, readily availableCan reduce the starting aldehyde; requires a two-step, one-pot procedure
Sodium Cyanoborohydride (NaBH₃CN) Methanol, pH 6-7Selective for the imine in the presence of the aldehyde; allows for a one-pot reactionToxic cyanide byproducts; more expensive than NaBH₄
Sodium Triacetoxyborohydride (STAB) Dichloromethane or Tetrahydrofuran, room temperatureMild and selective; good for a wide range of substrates; one-pot reactionMore expensive than NaBH₄; generates acetic acid byproduct
Catalytic Hydrogenation (H₂/Catalyst) Metal catalyst (e.g., Pd/C, Raney Ni), pressurized hydrogen, various solvents"Green" reducing agent (water is the only byproduct); cost-effective at large scaleRequires specialized high-pressure equipment; catalyst can be pyrophoric and may be poisoned

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination with Sodium Borohydride

This protocol is a general guideline and should be optimized for the specific scale and equipment used.

  • Imine Formation:

    • To a stirred solution of 2-ethoxyoctanal (1.0 eq) in methanol (5-10 volumes), add ammonium acetate (3.0-5.0 eq).

    • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or GC to confirm the consumption of the aldehyde.

  • Reduction:

    • Cool the reaction mixture to 0-5 °C in an ice bath.

    • Slowly add sodium borohydride (1.5-2.0 eq) in small portions, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Work-up and Isolation:

    • Quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Add water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Separate the organic layer. Extract the aqueous layer with the same organic solvent (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by vacuum distillation to obtain pure this compound.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis 2_Ethoxyoctanal 2_Ethoxyoctanal Imine_Formation Imine Formation 2_Ethoxyoctanal->Imine_Formation Ammonia_Source Ammonia Source (e.g., NH4OAc) Ammonia_Source->Imine_Formation Reduction Reduction Imine_Formation->Reduction Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Reduction Crude_Product Crude this compound Reduction->Crude_Product

Caption: Synthetic workflow for this compound.

Purification_Workflow cluster_purification Purification Crude_Product Crude Product Aqueous_Workup Aqueous Work-up (Quenching, Extraction) Crude_Product->Aqueous_Workup Solvent_Removal Solvent Removal Aqueous_Workup->Solvent_Removal Vacuum_Distillation Vacuum Distillation Solvent_Removal->Vacuum_Distillation Pure_Product Pure this compound Vacuum_Distillation->Pure_Product

Caption: Purification workflow for this compound.

Troubleshooting_Tree Start Low Yield or Impure Product Check_Imine Incomplete Imine Formation? Start->Check_Imine Remove_Water Improve Water Removal (Azeotropic Distillation) Check_Imine->Remove_Water Yes Check_Reduction Inefficient Reduction? Check_Imine->Check_Reduction No End Improved Synthesis Remove_Water->End Optimize_RA Optimize Reducing Agent (Type, Stoichiometry) Check_Reduction->Optimize_RA Yes Check_Side_Reactions Side Reactions Prevalent? Check_Reduction->Check_Side_Reactions No Optimize_RA->End Control_pH Control pH (Slightly Acidic) Check_Side_Reactions->Control_pH Aldol Product Excess_Ammonia Use Large Excess of Ammonia Source Check_Side_Reactions->Excess_Ammonia Secondary Amine Purification_Issues Purification Difficulty? Check_Side_Reactions->Purification_Issues No Control_pH->End Excess_Ammonia->End Optimize_Distillation Optimize Distillation (Vacuum, Inert Atmosphere) Purification_Issues->Optimize_Distillation Distillation Modify_Chromatography Modify Chromatography (Amine-modified silica, Eluent additive) Purification_Issues->Modify_Chromatography Chromatography Purification_Issues->End No Optimize_Distillation->End Modify_Chromatography->End

Caption: Troubleshooting decision tree for synthesis.

References

resolving impurities in 2-Ethoxyoctan-1-amine samples

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address common purity issues encountered in 2-Ethoxyoctan-1-amine samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound sample?

A1: Impurities typically originate from the synthetic route or degradation. The most common synthesis method is the reductive amination of 2-ethoxyoctanal or the catalytic amination of 2-ethoxyoctanol.[1][2][3][4] Potential impurities include unreacted starting materials, intermediates, and over-alkylation byproducts.

Q2: An unknown peak has appeared in my chromatogram. How can I identify it?

A2: Identifying an unknown peak requires a systematic approach. The first step is to use a high-resolution analytical technique like Gas Chromatography-Mass Spectrometry (GC-MS) to determine the molecular weight and fragmentation pattern of the impurity.[5][6] This data can help elucidate the structure. Comparing the retention time with suspected impurities (if standards are available) is also a crucial step.

Q3: Which analytical method is best for routine purity checks of this compound?

A3: For routine analysis, Gas Chromatography with a Flame Ionization Detector (GC-FID) is often suitable due to its robustness and simplicity. However, primary amines can show poor peak shape (tailing) on standard GC columns.[7][8] Using a deactivated column or derivatizing the amine can mitigate this.[5][7] High-Performance Liquid Chromatography (HPLC) is also an excellent choice, especially when dealing with less volatile impurities.[9][10]

Q4: My sample of this compound is showing signs of degradation. What are the likely degradation products?

A4: Amines are susceptible to oxidative and thermal degradation. While specific degradation pathways for this compound are not extensively documented, analogous primary amines can undergo oxidation to form various products. Additionally, if exposed to nitrosating agents, such as nitrites in acidic conditions or during certain HPLC analyses using ammonia and acetonitrile, N-nitrosamines can form as artifacts.[11]

Troubleshooting Guides

This section addresses specific impurity-related issues in a question-and-answer format.

Issue 1: High Levels of Secondary Amine Impurity Detected

Q: My analysis shows a significant peak corresponding to the molecular weight of Bis(2-ethoxyoctyl)amine. What is the cause and how can I remove it?

A: This is a common byproduct in reductive amination, where the primary amine product reacts with another molecule of the aldehyde intermediate before it is reduced.[1][2] To resolve this, you can either optimize the reaction conditions or perform a post-synthesis purification.

  • Purification Strategy: A highly effective method for separating primary, secondary, and tertiary amines is through pH-dependent, buffer-assisted extraction.[12][13][14] This technique leverages the differences in basicity (pKa) and solubility between the different amine classes.

Issue 2: Presence of Unreacted Starting Material

Q: My sample contains residual 2-ethoxyoctanol or 2-ethoxyoctanal. How can I eliminate it?

A: The presence of starting materials indicates an incomplete reaction.

  • Reaction Optimization: Drive the reaction to completion by increasing the reaction time, temperature, or the equivalents of the aminating agent (ammonia).

  • Purification Strategy: If the boiling point difference is significant, fractional distillation under reduced pressure can effectively remove the more volatile starting materials. Alternatively, the basicity of the amine product allows for separation from the neutral alcohol or aldehyde via acid-base extraction.

Issue 3: Poor Chromatographic Peak Shape

Q: My this compound peak is tailing significantly during GC analysis. What can I do to improve it?

A: Peak tailing for amines in GC is a common issue caused by the interaction of the basic amine group with acidic sites on the column and injection port.[7][8]

  • Use a Base-Deactivated Column: Employ a GC column specifically designed for amine analysis. These columns have surfaces treated to minimize acidic interactions.[7]

  • Derivatization: Convert the amine into a less polar derivative before analysis. A common method is acylation with an agent like trifluoroacetic anhydride (TFAA).[5] This reduces basicity and improves peak shape and volatility.

Data Presentation

Table 1: Common Potential Impurities in this compound

Impurity NameProbable SourceIdentification MethodKey Diagnostic Signal (MS)
2-EthoxyoctanolSynthesis (Incomplete Reaction)GC-MS, HPLCMolecular ion, loss of water
2-EthoxyoctanalSynthesis (Incomplete Reaction)GC-MS, HPLCMolecular ion, characteristic aldehyde fragments
Bis(2-ethoxyoctyl)amineSynthesis (Over-alkylation)GC-MS, LC-MSMolecular ion consistent with C20H43NO2
Tris(2-ethoxyoctyl)amineSynthesis (Over-alkylation)GC-MS, LC-MSMolecular ion consistent with C30H63NO3
Imine IntermediateSynthesis (Incomplete Reduction)LC-MSMolecular ion, presence of C=N bond

Table 2: Comparison of Analytical Techniques for Purity Assessment

TechniquePrincipleProsCons
GC-MS Separation by boiling point, identification by massHigh resolution, definitive identification of volatile impurities.[5][6]May require derivatization for good peak shape; not suitable for non-volatile impurities.[7]
HPLC-UV/MS Separation by polarity, detection by UV or massVersatile for a wide range of polarities; MS provides identification.Primary amines may lack a UV chromophore, requiring derivatization or a universal detector (e.g., ELSD, CAD) or MS.[9][10]
Titration Acid-base neutralizationSimple, inexpensive for determining total amine content.Not selective; cannot distinguish between different amines or quantify neutral impurities.

Experimental Protocols

Protocol 1: GC-MS Analysis with TFAA Derivatization
  • Sample Preparation: To approximately 1 mg of the this compound sample in a vial, add 500 µL of a suitable solvent (e.g., dichloromethane).

  • Derivatization: Add 50 µL of trifluoroacetic anhydride (TFAA) to the vial. Cap tightly and heat at 60°C for 20 minutes.

  • Analysis: After cooling, inject 1 µL of the derivatized sample into the GC-MS.

  • GC Conditions (Example):

    • Column: DB-5ms or similar non-polar column.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI).

    • Scan Range: 40-550 m/z.

Protocol 2: Purification via Acid-Buffer Extraction

This protocol is designed to separate a primary amine from a secondary amine byproduct.[12][13]

  • Dissolution: Dissolve the crude amine mixture (e.g., 1 gram) in an organic solvent like ethyl acetate (20 mL).

  • Secondary Amine Removal: Add an equal volume of a pH 3.0 buffer (e.g., 1.0 N NaH₂PO₄). Shake vigorously in a separatory funnel. The more basic secondary amine will preferentially form a salt and move to the aqueous layer. Separate the layers.

  • Isolation of Primary Amine: Wash the organic layer with a pH 8.0 buffer to remove any residual primary amine salt. Then, wash with brine and dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Evaporate the solvent under reduced pressure to yield the purified this compound.

  • Purity Check: Analyze the product by GC or HPLC to confirm the removal of the secondary amine.

Visualizations

G Workflow for Impurity Identification cluster_0 Initial Analysis cluster_1 Data Interpretation cluster_2 Conclusion start Crude Sample with Unknown Impurity lcms Analyze by LC-MS start->lcms gcms Analyze by GC-MS start->gcms mw Determine Molecular Weight (MW) lcms->mw gcms->mw compare Compare MW to Expected Byproducts mw->compare match MW Match? compare->match identify Impurity Tentatively Identified match->identify Yes isolate Isolate Impurity for NMR Analysis match->isolate No

Caption: Workflow for identifying an unknown impurity.

G Purification Method Selection Guide start Impurity Type? node_overalkylation Over-alkylation (Secondary/Tertiary Amines) start->node_overalkylation node_starting_material Unreacted Starting Material start->node_starting_material node_other Other/Unknown Impurities start->node_other method_extraction Buffer Extraction node_overalkylation->method_extraction method_distillation Fractional Distillation node_starting_material->method_distillation method_chromatography Column Chromatography node_starting_material->method_chromatography node_other->method_chromatography

Caption: Logic for selecting a suitable purification method.

G Impurity Formation Pathway in Reductive Amination Aldehyde 2-Ethoxyoctanal Imine Imine Intermediate Aldehyde->Imine + H2O Ammonia Ammonia (NH3) Ammonia->Imine + H2O PrimaryAmine Product: This compound Imine->PrimaryAmine + [H] (Reduction) SecondaryAmine Impurity: Bis(2-ethoxyoctyl)amine Imine->SecondaryAmine + [H] (Over-alkylation) PrimaryAmine->SecondaryAmine + [H] (Over-alkylation)

Caption: Formation of primary and secondary amine products.

References

Technical Support Center: Synthesis of 2-Ethoxyoctan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-Ethoxyoctan-1-amine. The primary synthetic route discussed is the reductive amination of 2-ethoxyoctanal.

Troubleshooting Guide

Low product yield, formation of byproducts, and incomplete reactions are common challenges during the synthesis of this compound via reductive amination. The following table outlines potential issues, their causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Primary Amine - Over-alkylation: The desired primary amine is more nucleophilic than ammonia and can react further with the aldehyde to form secondary and tertiary amines.[1][2] - Inefficient Imine Formation: The initial reaction between the aldehyde and ammonia to form the imine intermediate is slow or incomplete.[3] - Ineffective Reduction: The reducing agent is not efficiently converting the imine to the amine.- Use a large excess of ammonia to favor the formation of the primary amine.[1] - Perform the reaction in a two-step process: first, form the imine, and then add the reducing agent.[4] - Choose a mild and selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are effective under weakly acidic conditions that favor imine formation.[4][5]
Presence of Secondary/Tertiary Amines - Stoichiometry: Insufficient excess of ammonia. - Reaction Conditions: Higher temperatures can promote further alkylation.- Increase the molar ratio of ammonia to the aldehyde. A 5 to 10-fold excess is a good starting point. - Maintain a lower reaction temperature (e.g., 0-25 °C) to control the rate of over-alkylation.
Unreacted Aldehyde - Poor Quality Reducing Agent: The reducing agent may have degraded due to improper storage. - Insufficient Reducing Agent: The amount of reducing agent is not enough to fully reduce the imine. - pH of the Reaction: The pH may not be optimal for the chosen reducing agent.- Use a fresh batch of the reducing agent. - Increase the molar equivalents of the reducing agent (e.g., 1.5-2.0 equivalents relative to the aldehyde). - Adjust the pH of the reaction mixture to be weakly acidic (pH 5-6) to facilitate imine formation without degrading the reducing agent.[3]
Formation of 2-Ethoxyoctan-1-ol - Reduction of the Aldehyde: The reducing agent is directly reducing the starting aldehyde to the corresponding alcohol.- Use a milder reducing agent that is more selective for the imine over the carbonyl group, such as NaBH₃CN.[6] - Add the reducing agent after the imine has had sufficient time to form.
Difficult Product Isolation - Emulsion during Workup: The amine product can act as a surfactant, leading to the formation of emulsions during aqueous extraction. - High Water Solubility of the Product: The amine may have some solubility in the aqueous phase, leading to loss of product.- Use a saturated brine solution during the workup to break emulsions and "salt out" the product from the aqueous layer. - Perform multiple extractions with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most common and effective method for synthesizing primary amines like this compound is through reductive amination.[3][7] This process involves the reaction of an aldehyde or ketone with ammonia in the presence of a reducing agent to form the corresponding amine.[5][6] For this compound, the precursor would be 2-ethoxyoctanal.

Q2: Can you provide a detailed experimental protocol for the reductive amination of 2-ethoxyoctanal?

A2: The following is a general protocol that can be optimized for the specific synthesis of this compound:

Materials:

  • 2-ethoxyoctanal

  • Ammonia (e.g., 7N solution in methanol or aqueous ammonium hydroxide)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Methanol or another suitable solvent (e.g., 1,2-dichloroethane)[4]

  • Acetic acid (optional, as a catalyst)[4]

  • Dichloromethane or ethyl acetate for extraction

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-ethoxyoctanal (1.0 eq) in methanol.

  • Ammonia Addition: Add a solution of ammonia in methanol (5-10 eq) to the flask. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • pH Adjustment (Optional): If necessary, add a small amount of acetic acid to adjust the pH to approximately 5-6.

  • Addition of Reducing Agent: Cool the reaction mixture in an ice bath. Slowly add sodium triacetoxyborohydride (1.5-2.0 eq) in portions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation.

Q3: How can I minimize the formation of the secondary amine byproduct, bis(2-ethoxyoctyl)amine?

A3: The formation of the secondary amine is a common side reaction.[1] To minimize this, a significant excess of ammonia should be used. This shifts the equilibrium towards the formation of the primary amine.[1] Running the reaction at a lower temperature can also help to control the rate of the second alkylation reaction.

Q4: What are some alternative methods for the synthesis of this compound?

A4: While reductive amination is the most direct route, other methods for synthesizing primary amines could be adapted:

  • Gabriel Synthesis: This method involves the alkylation of potassium phthalimide with a suitable alkyl halide (e.g., 1-bromo-2-ethoxyoctane), followed by hydrolysis or hydrazinolysis to release the primary amine.[5] This method is effective for preventing over-alkylation.[1]

  • Azide Reduction: An alkyl halide (1-bromo-2-ethoxyoctane) can be reacted with sodium azide to form an alkyl azide, which is then reduced to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄).[1] This method also avoids over-alkylation as the azide is not nucleophilic.[1]

Visualizations

Reaction_Pathway 2-Ethoxyoctanal 2-Ethoxyoctanal Imine_Intermediate Imine Intermediate 2-Ethoxyoctanal->Imine_Intermediate + Ammonia Ammonia Ammonia This compound This compound (Product) Imine_Intermediate->this compound + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Proposed reaction pathway for the synthesis of this compound via reductive amination.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Purification Start Dissolve 2-Ethoxyoctanal in Solvent Add_Ammonia Add Excess Ammonia Start->Add_Ammonia Form_Imine Stir for Imine Formation Add_Ammonia->Form_Imine Add_Reducing_Agent Add Reducing Agent Form_Imine->Add_Reducing_Agent Monitor Monitor Reaction (TLC/GC-MS) Add_Reducing_Agent->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify Product (Chromatography/Distillation) Dry_Concentrate->Purify End Isolated Product Purify->End

Caption: General experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Tree Start Low Product Yield? Check_Byproducts Analyze Crude Mixture for Major Byproducts Start->Check_Byproducts Yes Overalkylation High Levels of Secondary/Tertiary Amines? Check_Byproducts->Overalkylation Unreacted_Aldehyde Significant Amount of Unreacted Aldehyde? Overalkylation->Unreacted_Aldehyde No Solution_Overalkylation Increase Ammonia Excess Lower Reaction Temperature Overalkylation->Solution_Overalkylation Yes Alcohol_Byproduct Presence of 2-Ethoxyoctan-1-ol? Unreacted_Aldehyde->Alcohol_Byproduct No Solution_Aldehyde Use Fresh/More Reducing Agent Optimize pH (5-6) Unreacted_Aldehyde->Solution_Aldehyde Yes Solution_Alcohol Use Milder Reducing Agent (e.g., NaBH₃CN) Allow More Time for Imine Formation Alcohol_Byproduct->Solution_Alcohol Yes Other_Issues Consider Other Issues: - Incomplete Reaction - Product Loss During Workup Alcohol_Byproduct->Other_Issues No

Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.

References

Technical Support Center: 2-Ethoxyoctan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the likely chemical degradation pathways for 2-Ethoxyoctan-1-amine under experimental conditions?

A1: Based on its structure (a primary amine and an ether), this compound is susceptible to several chemical degradation pathways, primarily oxidation.[1][2][3] Amines are known to undergo oxidation to form N-oxides and hydroxylamines.[1][2][3] The carbon atom alpha to the nitrogen is also susceptible to oxidation. Additionally, exposure to heat (thermolysis), light (photolysis), and strong acidic or basic conditions (hydrolysis) can induce degradation.[1]

Q2: What are the expected metabolic degradation pathways of this compound in a biological system?

A2: In a biological system, this compound is expected to be metabolized by cytochrome P450 (CYP) enzymes.[4][5] The primary metabolic routes for alkyl amines are N-hydroxylation to form a hydroxylamine and N-dealkylation.[4][5][6] The ether linkage may also be a site for metabolic activity, potentially leading to O-deethylation to form an alcohol, which can be further oxidized to a carboxylic acid, similar to the metabolism of other alkoxy compounds.[7]

Q3: What are the potential degradation products I should look for when analyzing my samples?

A3: Key potential degradation products to monitor include:

  • Oxidative Degradants: 2-Ethoxyoctan-1-ol (from deamination), 2-Ethoxyoctanal, N-oxide of this compound, and the corresponding hydroxylamine.

  • Metabolic Products: N-hydroxy-2-Ethoxyoctan-1-amine, and products of O-deethylation such as 1-aminooctan-2-ol.

  • Hydrolytic Degradants: While the ether bond is generally stable to hydrolysis, under harsh acidic conditions, cleavage to form ethanol and 1-aminooctan-2-ol could occur.

Q4: How can I minimize the degradation of this compound during storage and experiments?

A4: To minimize degradation, consider the following:

  • Storage: Store in a cool, dark place in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Experimental Conditions: Avoid high temperatures, exposure to light, and strong oxidizing agents. Use freshly prepared solutions and consider the use of antioxidants if compatible with your experimental setup. For biological assays, be aware of potential enzymatic degradation and consider using enzyme inhibitors if trying to study the compound's direct effects.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of compound purity over time Oxidative degradation from exposure to air.Store the compound under an inert atmosphere (nitrogen or argon). Prepare solutions fresh before use.
Appearance of unexpected peaks in chromatography Formation of degradation products (e.g., N-oxide, hydroxylamine, or aldehyde).Perform forced degradation studies (see protocol below) to identify potential degradants. Use a stability-indicating analytical method.
Inconsistent results in biological assays Metabolic degradation of the compound by enzymes in the assay system (e.g., cell culture, microsomes).Characterize the metabolic stability of the compound. Consider using metabolic inhibitors if appropriate for the experimental question.
Precipitate formation in solution Formation of insoluble degradation products or salts.Analyze the precipitate to identify its composition. Adjust the pH or solvent system if possible.

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound based on the degradation of similar chemical structures.

Potential Degradation Pathways of this compound cluster_chemical Chemical Degradation cluster_metabolic Metabolic Degradation (CYP450) A This compound B N-Oxide A->B Oxidation C Hydroxylamine A->C Oxidation D 2-Ethoxyoctanal A->D Oxidative Deamination E This compound F N-Hydroxy-2-Ethoxyoctan-1-amine E->F N-Hydroxylation G 1-Aminooctan-2-ol E->G O-Deethylation H Ethoxyacetic Acid Analog G->H Further Oxidation

Caption: Potential chemical and metabolic degradation pathways.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.[1][3]

Objective: To intentionally degrade this compound under various stress conditions to generate potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Methanol or other suitable solvent

  • HPLC system with a suitable detector (e.g., UV, MS)

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound and the stock solution in an oven at 70°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Analyze all samples, including a control (unstressed) sample, by a stability-indicating HPLC method.

    • Use a mass spectrometer (LC-MS) to identify the mass of the degradation products and propose their structures.

Experimental Workflow

Forced Degradation Experimental Workflow A Prepare Stock Solution of this compound B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Collect Samples at Time Intervals B->C D Neutralize (if necessary) and Prepare for Analysis C->D E Analyze by HPLC/LC-MS D->E F Identify Degradation Products and Degradation Rate E->F

Caption: Workflow for forced degradation studies.

Quantitative Data Summary

As there is no specific quantitative data for the degradation of this compound in the literature, the following table is a template for how such data would be presented.

Table 1: Hypothetical Degradation of this compound under Forced Degradation Conditions

Stress ConditionDuration (hours)% DegradationMajor Degradation Product(s)
0.1 M HCl, 60°C24< 5%-
0.1 M NaOH, 60°C24< 5%-
3% H₂O₂, RT2415%N-Oxide, 2-Ethoxyoctanal
70°C (Solid)48< 2%-
Photolytic488%Various minor products

Table 2: Hypothetical Metabolic Stability of this compound in Liver Microsomes

SpeciesIntrinsic Clearance (μL/min/mg protein)Half-life (minutes)Major Metabolite(s)
Human2527.7N-Hydroxy-2-Ethoxyoctan-1-amine
Rat4515.4N-Hydroxy-2-Ethoxyoctan-1-amine, 1-Aminooctan-2-ol
Mouse6011.5N-Hydroxy-2-Ethoxyoctan-1-amine, 1-Aminooctan-2-ol

References

Technical Support Center: 2-Ethoxyoctan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the handling, storage, and troubleshooting of 2-Ethoxyoctan-1-amine for researchers, scientists, and drug development professionals. The information provided is based on the general properties of aliphatic and ethoxylated amines and should be supplemented with institution-specific safety protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a primary aliphatic amine with an ether linkage. While specific research on this compound is not widely published, similar long-chain ethoxylated amines are used as surfactants, emulsifiers, corrosion inhibitors, and as intermediates in the synthesis of more complex molecules in various industries, including pharmaceuticals and agrochemicals.[1][2][] Their utility stems from the combination of a hydrophobic alkyl chain and a hydrophilic amine group.

Q2: What are the main hazards associated with this compound?

A2: Aliphatic amines are typically corrosive and can cause severe skin burns and eye damage.[4] They can be harmful if swallowed or inhaled.[4] Due to their basic nature, they can react exothermically with acids. It is crucial to handle this chemical in a well-ventilated area and with appropriate personal protective equipment (PPE).[4][5]

Q3: What are the recommended storage conditions for this compound?

A3: this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and oxidizing agents.[5] The container should be kept tightly closed to prevent absorption of moisture and carbon dioxide from the air, which can lead to carbonate formation.[5] Storage in containers made of stainless steel (304L or 316L) or high-density polyethylene (HDPE) is generally recommended for ethanolamines.[6]

Q4: How should I dispose of waste this compound?

A4: Waste disposal should be carried out in accordance with local, state, and federal regulations. Due to its potential toxicity, it should not be released into the environment.[5] Typically, it would be collected in a designated, labeled waste container and disposed of through a licensed chemical waste disposal company.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Product Discoloration (Yellowing) Oxidation or contamination.1. Ensure the container is tightly sealed to minimize air exposure.[6]2. Store under an inert atmosphere (e.g., nitrogen or argon) if high purity is required.3. Check for contaminants in the storage container or transfer equipment.
Formation of Precipitate Absorption of atmospheric CO2 leading to carbonate salt formation.1. Minimize exposure to air during handling and storage.2. Use a drying tube on the container opening if frequently accessed.3. If a precipitate has formed, it may be possible to dissolve it by gentle warming and agitation, though this may not be suitable for all applications.
Inconsistent Experimental Results Product degradation or presence of impurities.1. Verify the purity of the amine using appropriate analytical techniques (e.g., GC-MS, NMR).2. Ensure proper storage conditions have been maintained.3. Consider that ethoxylated amines can undergo degradation, especially at elevated temperatures or in the presence of oxygen.
Foaming in Solution Presence of surface-active impurities or inherent surfactant properties of the amine.1. If foaming is undesirable, consider using a defoaming agent that is compatible with your system.2. Investigate potential sources of contamination, such as hydrocarbons, that can induce foaming.[7]3. The foaming behavior of ethoxylated amines can be influenced by pH, temperature, and the presence of salts.[8]

Physicochemical Properties (Representative Data for Similar Aliphatic Amines)

PropertyRepresentative Value
Appearance Colorless to pale yellow liquid
Odor Amine-like, fishy[9]
Boiling Point Varies with chain length and branching
Density ~ 0.8 - 0.9 g/mL
Solubility Sparingly soluble in water; soluble in organic solvents
pH Basic

Note: This data is representative of similar aliphatic amines and should not be taken as exact values for this compound. Always refer to the supplier-specific certificate of analysis for precise data.

Chemical Compatibility

MaterialCompatibility
Metals
Stainless Steel (304, 316)Excellent[6]
Carbon SteelFair (may cause discoloration)[6]
AluminumNot Recommended (can corrode)[6]
Brass, Bronze, CopperNot Recommended
Plastics
High-Density Polyethylene (HDPE)Good[6]
Low-Density Polyethylene (LDPE)Fair
Polypropylene (PP)Good
Polytetrafluoroethylene (PTFE)Excellent
Polyvinyl Chloride (PVC)Poor to Fair
Elastomers
Buna-N (Nitrile)Poor
EPDMFair
Viton®Good

Compatibility can be affected by temperature, concentration, and specific formulation. It is recommended to perform specific compatibility testing for critical applications.[10]

Experimental Protocol: Preparation of a Standard Solution

Objective: To prepare a 100 mM stock solution of this compound in isopropanol.

Materials:

  • This compound

  • Anhydrous isopropanol

  • Volumetric flasks (10 mL and 100 mL)

  • Glass pipettes or calibrated micropipettes

  • Analytical balance

  • Appropriate PPE (safety glasses, lab coat, chemically resistant gloves)

Procedure:

  • Work in a Fume Hood: All handling of this compound should be performed in a certified chemical fume hood.[4]

  • Calculate Required Mass: Determine the mass of this compound needed. (Molar Mass of C10H23NO ≈ 173.30 g/mol ). For 100 mL of a 100 mM solution, you would need: 0.1 L * 0.1 mol/L * 173.30 g/mol = 1.733 g.

  • Weigh the Amine: Tare a clean, dry beaker on the analytical balance. Carefully transfer approximately 1.733 g of this compound into the beaker. Record the exact mass.

  • Dissolve the Amine: Add a small amount of isopropanol to the beaker and gently swirl to dissolve the amine.

  • Transfer to Volumetric Flask: Quantitatively transfer the dissolved amine to a 100 mL volumetric flask. Rinse the beaker several times with small volumes of isopropanol and add the rinsings to the flask to ensure all the amine is transferred.

  • Bring to Volume: Carefully add isopropanol to the volumetric flask until the bottom of the meniscus is level with the calibration mark.

  • Mix Thoroughly: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Label and Store: Label the flask with the chemical name, concentration, solvent, date of preparation, and your initials. Store the solution in a tightly sealed container under the recommended storage conditions.

Diagrams

TroubleshootingWorkflow Troubleshooting Workflow for Product Discoloration A Product Appears Discolored B Check Storage Conditions A->B C Is Container Tightly Sealed? B->C Check Seal D Is it Stored Away from Light? B->D Check Light Exposure E Seal Container and Monitor C->E No G Consider Inert Gas Blanket C->G Yes F Store in a Dark Cabinet D->F No D->G Yes J Problem Resolved E->J F->J H Test for Impurities (e.g., GC-MS) G->H I Purify if Necessary H->I Impurities Detected K Contact Supplier H->K No Obvious Impurities I->J

Caption: Troubleshooting workflow for discolored this compound.

SafeHandlingWorkflow Safe Handling Workflow for Liquid Amines Start Start: Need to Handle Liquid Amine PPE Don Appropriate PPE: - Safety Goggles - Lab Coat - Chemical Resistant Gloves Start->PPE FumeHood Work in a Certified Chemical Fume Hood PPE->FumeHood Dispense Dispense Required Amount FumeHood->Dispense Seal Immediately Seal Original Container Dispense->Seal Use Use in Experiment Seal->Use Waste Dispose of Waste in Designated Container Use->Waste Clean Clean Work Area and Remove PPE Waste->Clean End End Clean->End

Caption: General workflow for safely handling liquid amines.

References

Validation & Comparative

A Comparative Analysis of 2-Ethoxyoctan-1-amine and Other Primary Amines for Drug Development and Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical building blocks is a critical decision that influences the physicochemical properties, bioavailability, and efficacy of a therapeutic candidate. Primary amines, in particular, are a cornerstone in medicinal chemistry, serving as versatile intermediates and key pharmacophoric elements.[1][2] This guide provides a comparative study of 2-Ethoxyoctan-1-amine against other relevant primary amines, offering insights into their properties and functional performance supported by experimental data and protocols.

This report will delve into a comparative analysis of this compound with two other primary amines: the structurally similar straight-chain amine, Octylamine, and a smaller, functionalized amine, 2-Methoxyethylamine. The comparison will focus on key physicochemical properties that are paramount in drug design and discovery.

Comparative Physicochemical Properties

The selection of a primary amine in drug design is often dictated by its influence on properties such as lipophilicity, basicity, and boiling point, which in turn affect solubility, absorption, and formulation characteristics. The following table summarizes the key physicochemical data for this compound, Octylamine, and 2-Methoxyethylamine.

PropertyThis compoundOctylamine2-Methoxyethylamine
Molecular Formula C10H23NOC8H19NC3H9NO
Molecular Weight ( g/mol ) 173.30 (Predicted)129.2475.11
Boiling Point (°C) 175.7 ± 8.0 (Predicted)[3]175-17795[4]
Density (g/mL at 25°C) 0.8 ± 0.1 (Predicted)[3]0.7820.864[4]
pKa of Conjugate Acid ~10.6 (Estimated)10.659.89 (at 10°C)[5]
LogP (Octanol/Water) 3.98 (Predicted)[3]2.7-0.9[6]
Water Solubility Low (Predicted)Slightly SolubleMiscible (651 g/L at 25°C)[5]

Analysis of Properties:

  • Boiling Point: this compound and Octylamine exhibit similar high boiling points, a characteristic of long-chain primary amines due to intermolecular hydrogen bonding. In contrast, the shorter chain length of 2-Methoxyethylamine results in a significantly lower boiling point.

  • Basicity (pKa): The basicity of these amines, indicated by the pKa of their conjugate acids, is comparable, falling within the typical range for aliphatic amines (around 9.5 to 11.0).[7] This property is crucial for forming salts with acidic drug molecules to enhance solubility and for interactions with biological targets.

  • Lipophilicity (LogP): The predicted LogP value of this compound suggests it is a highly lipophilic molecule, even more so than Octylamine. This high lipophilicity can enhance membrane permeability but may also lead to lower aqueous solubility. 2-Methoxyethylamine, with its negative LogP value, is significantly more hydrophilic.

  • Solubility: The presence of the ethoxy group in this compound may slightly improve its polarity compared to a simple alkyl chain of the same length, but it is still predicted to have low water solubility. Octylamine is also only slightly soluble in water. In stark contrast, 2-Methoxyethylamine is highly soluble in water, a desirable property for many pharmaceutical formulations.[5]

Experimental Protocols

To facilitate the independent verification and application of these findings, detailed protocols for key experiments are provided below.

Determination of pKa by Potentiometric Titration

This method is widely used for its simplicity and accuracy in determining the dissociation constants of amines.[8]

Materials:

  • pH meter with a combination pH electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • Standardized 0.1 M sodium hydroxide (NaOH) solution[9]

  • 0.15 M potassium chloride (KCl) solution (to maintain constant ionic strength)[9]

  • The amine sample (approximately 1 mM solution)[9]

  • Deionized water

  • Nitrogen gas[9]

Procedure:

  • Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[9]

  • Prepare a 1 mM solution of the amine sample in deionized water. For sparingly soluble amines, a co-solvent like methanol may be used.[10]

  • Add 0.15 M KCl to the amine solution to maintain a constant ionic strength.[9]

  • Place the solution in a reaction vessel on a magnetic stirrer and immerse the pH electrode.

  • Purge the solution with nitrogen gas to remove dissolved carbon dioxide.[9]

  • Make the solution acidic (pH 1.8-2.0) by adding 0.1 M HCl.[9]

  • Titrate the solution by adding small, precise volumes of 0.1 M NaOH.

  • Record the pH value after each addition, allowing the reading to stabilize.

  • Continue the titration until the pH reaches approximately 12-12.5.[9]

  • Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point. Alternatively, a derivative plot (ΔpH/ΔV) can be used to accurately determine the equivalence point.

  • Perform the titration in triplicate to ensure reproducibility.[9]

Solubility Test

This qualitative test provides a general assessment of the amine's solubility in aqueous and acidic conditions.

Materials:

  • Test tubes

  • The amine sample

  • Deionized water

  • 5% Hydrochloric acid (HCl) solution[11]

Procedure:

  • Place approximately 30 mg of the amine sample into a clean test tube.[1]

  • Add 1 mL of deionized water and shake the tube vigorously for about 30 seconds.[1]

  • Observe and record whether the amine dissolves.

  • If the amine is insoluble in water, add 3 mL of 5% HCl solution to the same test tube.[11]

  • Shake the tube vigorously and observe if the amine dissolves in the acidic solution. Primary amines, being basic, will typically form water-soluble hydrochloride salts and thus dissolve in dilute acid.[1]

Hinsberg Test for Primary Amines

The Hinsberg test is a classic chemical test used to differentiate between primary, secondary, and tertiary amines.[12]

Materials:

  • Test tubes

  • Benzenesulfonyl chloride (Hinsberg reagent)[12]

  • 10% Sodium hydroxide (NaOH) solution[11]

  • Concentrated hydrochloric acid (HCl)[11]

  • The amine sample

Procedure:

  • In a test tube, combine 0.5 mL (or 0.5 g) of the amine, 10 mL of 10% NaOH solution, and 1 mL of benzenesulfonyl chloride.[11]

  • Stopper the test tube and shake it vigorously until the odor of the benzenesulfonyl chloride disappears. Ensure the solution remains alkaline.

  • A primary amine will react to form a sulfonamide, which is acidic and will dissolve in the alkaline solution to give a clear solution.[13]

  • Acidify the clear solution with concentrated HCl. The formation of a precipitate (the sulfonamide) confirms the presence of a primary amine.[11]

Visualizing Reaction Pathways

To illustrate a common synthetic application of primary amines, the following diagram, generated using Graphviz (DOT language), depicts the reductive amination of a ketone to form a primary amine.

Reductive_Amination Ketone Ketone (R-CO-R') Imine Imine Intermediate Ketone->Imine + NH3 - H2O Ammonia Ammonia (NH3) Ammonia->Imine PrimaryAmine Primary Amine (R-CH(NH2)-R') Imine->PrimaryAmine ReducingAgent Reducing Agent (e.g., NaBH3CN) ReducingAgent->PrimaryAmine Reduction Amine_Characterization_Workflow Start Unknown Amine Sample SolubilityTest Solubility Test (Water & 5% HCl) Start->SolubilityTest pKa_Determination pKa Determination (Potentiometric Titration) SolubilityTest->pKa_Determination Soluble in Acid HinsbergTest Hinsberg Test pKa_Determination->HinsbergTest CharacterizedAmine Characterized Primary Amine HinsbergTest->CharacterizedAmine Positive for 1° Amine

References

A Comparative Analysis of 2-Ethoxyoctan-1-amine and 2-ethoxyethanamine for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical and biotechnological research, the selection of appropriate chemical moieties is a critical determinant of therapeutic efficacy and safety. This guide provides a comparative analysis of two primary amines, 2-Ethoxyoctan-1-amine and 2-ethoxyethanamine, to assist researchers, scientists, and drug development professionals in their decision-making processes. Due to the limited availability of experimental data for this compound, this comparison leverages predictive models based on its chemical structure alongside available data for 2-ethoxyethanamine.

Physicochemical Properties: A Tale of Two Alkyl Chains

The fundamental difference between this compound and 2-ethoxyethanamine lies in the length of their alkyl chains. This structural variance is expected to significantly influence their physicochemical properties, which in turn dictates their pharmacokinetic and pharmacodynamic profiles.

Property2-ethoxyethanamineThis compound (Predicted)
Molecular Formula C4H11NOC10H23NO
Molecular Weight 89.14 g/mol [1]173.31 g/mol
XLogP3-AA (Lipophilicity) -0.5[1]3.5
Topological Polar Surface Area 35.3 Ų[1]35.3 Ų
Hydrogen Bond Donor Count 1[1]1
Hydrogen Bond Acceptor Count 2[1]2
Rotatable Bond Count 3[1]9

2-ethoxyethanamine , with its shorter ethyl group, exhibits low lipophilicity (XLogP3-AA of -0.5), suggesting good water solubility. In contrast, the long octyl chain of This compound is predicted to impart a significantly higher lipophilicity (predicted XLogP3-AA of 3.5). This marked difference in lipophilicity is a key driver of their divergent biological behaviors.

Predicted Biological Activity and Structure-Activity Relationships

The disparate physicochemical properties of these two molecules suggest distinct biological activities.

Membrane Permeability and Cellular Uptake: The higher lipophilicity of this compound suggests it would more readily cross biological membranes through passive diffusion compared to the more polar 2-ethoxyethanamine. This could lead to higher intracellular concentrations and potentially greater access to intracellular targets.

Lysosomal Trapping: Lipophilic compounds with ionizable amines are known to accumulate in lysosomes, a phenomenon termed lysosomal trapping.[2][3] This process is driven by the pH gradient between the acidic lysosomes and the cytoplasm. Given its predicted high lipophilicity and basic amine group, this compound is a strong candidate for lysosomal sequestration. This can lead to a large volume of distribution and has been implicated in drug-induced phospholipidosis.[2][3]

G cluster_0 Lysosomal Trapping Pathway Extracellular Space (pH 7.4) Extracellular Space (pH 7.4) Lipophilic Amine (Drug) Lipophilic Amine (Drug) Cytoplasm (pH 7.2) Cytoplasm (pH 7.2) Lipophilic Amine (Drug)->Cytoplasm (pH 7.2) Passive Diffusion Lysosome (pH 4.5-5.0) Lysosome (pH 4.5-5.0) Cytoplasm (pH 7.2)->Lysosome (pH 4.5-5.0) Diffusion Protonated Drug (Trapped) Protonated Drug (Trapped) Lysosome (pH 4.5-5.0)->Protonated Drug (Trapped) Protonation

Caption: A diagram illustrating the mechanism of lysosomal trapping of lipophilic amines.

Antimicrobial Activity: Studies on alkyl amines have shown a correlation between alkyl chain length and antimicrobial activity, with compounds having chain lengths of 11 to 15 carbons often being the most potent.[4] The C8 alkyl chain of this compound places it in a range that may confer antimicrobial properties, a characteristic less likely to be prominent in the shorter 2-ethoxyethanamine.

Experimental Protocols

To empirically validate the predicted properties and biological activities, a series of experiments would be required.

LogP Determination (Shake-Flask Method):

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Add a small aliquot of the stock solution to a mixture of n-octanol and water in a separatory funnel.

  • Shake the funnel vigorously for a set period to allow for partitioning.

  • Allow the layers to separate.

  • Measure the concentration of the compound in both the n-octanol and water layers using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculate the partition coefficient (P) as the ratio of the concentration in n-octanol to the concentration in water. LogP is the logarithm of this value.

Cellular Uptake and Lysosomal Sequestration Assay:

  • Culture a suitable cell line (e.g., Fa2N-4 immortalized human hepatocytes) to confluence in multi-well plates.[2]

  • Treat the cells with the test compound at various concentrations and time points.

  • For lysosomal trapping assessment, co-incubate with a lysosomal marker (e.g., LysoTracker Red).

  • Wash the cells to remove extracellular compound.

  • Lyse the cells and quantify the intracellular concentration of the test compound using LC-MS/MS.

  • Analyze the colocalization of the compound with the lysosomal marker using fluorescence microscopy.

G Cell Seeding Cell Seeding Compound Incubation Compound Incubation Cell Seeding->Compound Incubation Wash Wash Compound Incubation->Wash Fluorescence Microscopy Fluorescence Microscopy Compound Incubation->Fluorescence Microscopy Visualization Cell Lysis Cell Lysis Wash->Cell Lysis LC-MS/MS Analysis LC-MS/MS Analysis Cell Lysis->LC-MS/MS Analysis Quantification

Caption: A simplified workflow for an in vitro cellular uptake experiment.

Conclusion

The structural disparity between this compound and 2-ethoxyethanamine strongly suggests a divergence in their physicochemical and biological properties. While 2-ethoxyethanamine is a polar molecule with likely good aqueous solubility, this compound is predicted to be a lipophilic compound with a higher propensity for membrane interaction and intracellular accumulation, including lysosomal trapping. These predictions, rooted in the principles of medicinal chemistry, underscore the importance of alkyl chain length in molecular design and highlight the distinct potential applications of these two amines in research and drug development. Experimental validation is imperative to confirm these predicted attributes and to fully elucidate the pharmacological profiles of these compounds.

References

A Researcher's Guide to Assessing the Purity of Synthesized 2-Ethoxyoctan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is paramount to the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 2-Ethoxyoctan-1-amine, a long-chain primary amine. It offers detailed experimental protocols, comparative data, and visual workflows to aid in selecting the most effective purity assessment strategy.

Understanding Potential Impurities in the Synthesis of this compound

The synthesis of this compound can introduce various impurities depending on the chosen synthetic route. Common methods for synthesizing primary amines include reductive amination and the Gabriel synthesis. Each pathway presents a unique profile of potential contaminants that must be considered during purity analysis.

A plausible synthetic route to this compound is the reductive amination of 2-ethoxyoctanal. This aldehyde can be prepared by the oxidation of 2-ethoxyoctan-1-ol, which is synthesized via a Williamson ether synthesis between 2-chloro-octan-1-ol and sodium ethoxide.

Table 1: Potential Impurities in this compound Synthesis

Impurity ClassSpecific ExamplesPotential Origin
Starting Materials 2-Ethoxyoctanal, 2-Ethoxyoctan-1-ol, 2-Octanone, EthanolamineIncomplete reaction or carry-over from previous steps.
Reaction Byproducts Di(2-ethoxyoctyl)amine (secondary amine), Imines, Over-alkylation productsSide reactions during reductive amination or Gabriel synthesis.[1][2]
Reagents & Catalysts Sodium borohydride, Phthalimide, Hydrazine, Metal catalystsIncomplete removal during the work-up procedure.[1][3]
Solvent Residues Dichloromethane, Methanol, TolueneIncomplete evaporation of solvents used in reaction or purification.

Comparative Analysis of Purity Assessment Techniques

A multi-faceted analytical approach is recommended for a thorough purity evaluation of this compound. The following table compares the utility of various analytical techniques.

Table 2: Comparison of Analytical Techniques for Purity Assessment

Analytical TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by volatility, followed by mass-based detection.Purity percentage, identification of volatile impurities, structural information.High resolution, high sensitivity, and provides structural data for impurity identification.[4][5]May require derivatization for polar amines to improve peak shape.[6]
High-Performance Liquid Chromatography (HPLC) Separation by polarity.Purity percentage, detection of non-volatile impurities.Versatile for a wide range of compounds.This compound lacks a UV chromophore, necessitating derivatization or specialized detectors like CAD or ELSD.[7][8][9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of the magnetic properties of atomic nuclei.Definitive structural confirmation, identification, and quantification of impurities.Provides detailed structural information and is inherently quantitative.Lower sensitivity compared to chromatographic methods.
Mass Spectrometry (MS) Ionization and mass-to-charge ratio analysis.Molecular weight confirmation and structural elucidation through fragmentation patterns.High sensitivity and specificity; the "nitrogen rule" can indicate the presence of nitrogen.[11]Does not separate isomers without a chromatographic inlet.

Detailed Experimental Protocols

The following are detailed protocols for the key analytical methods for assessing the purity of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Objective: To determine the purity and identify volatile impurities.

  • Sample Preparation: Dissolve 1 mg of the synthesized this compound in 1 mL of a suitable solvent like dichloromethane. Derivatization with an agent like trifluoroacetic anhydride can be performed to improve peak shape and volatility, if necessary.[6]

  • GC Conditions:

    • Column: A low-polarity column such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[4]

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Source Temperature: 230°C.[4]

  • Data Analysis: Calculate purity based on the relative peak area. Identify impurities by comparing their mass spectra to a library (e.g., NIST). The mass spectrum of a primary amine is characterized by alpha-cleavage, where the bond between the alpha and beta carbons is broken. For this compound, a major fragment would be expected from the loss of a hexyl radical.[11][12]

High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD)

Objective: To determine the purity and identify non-volatile impurities, particularly for this non-chromophoric compound.

  • Sample Preparation: Dissolve 1 mg of the synthesized this compound in 1 mL of the initial mobile phase.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of A: 0.1% Formic Acid in Water and B: 0.1% Formic Acid in Acetonitrile. Start with a low percentage of B and gradually increase.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

  • CAD Conditions:

    • Nebulizer Temperature: 35°C.

    • Evaporation Temperature: Set to ensure complete solvent evaporation without analyte degradation.

  • Data Analysis: Determine the purity based on the relative peak areas. CAD provides a near-uniform response for non-volatile analytes, making it suitable for quantitative analysis without the need for individual standards for each impurity.[7][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To provide definitive structural confirmation and identify impurities.

  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Analysis:

    • Expected Chemical Shifts (ppm):

      • ~0.88 (t, 3H, -CH₂CH₃ )

      • ~1.2-1.6 (m, 10H, alkyl chain)

      • ~1.18 (t, 3H, -OCH₂CH₃ )

      • ~2.7 (m, 2H, -CH₂ NH₂)

      • ~3.4-3.6 (m, 3H, -OCH - and -OCH₂ CH₃)

      • Amine protons (-NH₂) will appear as a broad singlet, the chemical shift of which is concentration-dependent.

  • ¹³C NMR Analysis:

    • Expected Chemical Shifts (ppm):

      • ~14 (alkyl -C H₃)

      • ~15 (-O-CH₂-C H₃)

      • ~22-32 (alkyl -C H₂-)

      • ~45 (-C H₂-NH₂)

      • ~66 (-O-C H₂-CH₃)

      • ~80 (-O-C H-)

  • Data Analysis: Compare the observed spectra with the predicted shifts. Integrate signals in the ¹H NMR to quantify impurities against the main compound if their signals are resolved.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and concepts in the purity assessment of this compound.

experimental_workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Analysis cluster_decision Final Assessment synthesis Synthesize this compound purification Column Chromatography synthesis->purification product Purified Product purification->product gcms GC-MS product->gcms hplc HPLC-CAD/ELSD product->hplc nmr NMR (1H & 13C) product->nmr assessment Purity Assessment gcms->assessment hplc->assessment nmr->assessment pass Meets Purity Specs assessment->pass Yes fail Requires Further Purification assessment->fail No analytical_technique_selection start Purity Assessment of This compound q1 Need structural confirmation? start->q1 nmr Use NMR Spectroscopy q1->nmr Yes q2 Volatile impurities suspected? q1->q2 No nmr->q2 gcms Use GC-MS q2->gcms Yes q3 Non-volatile impurities suspected? q2->q3 No gcms->q3 hplc Use HPLC with CAD or ELSD q3->hplc Yes end Comprehensive Purity Profile q3->end No hplc->end signaling_pathway ligand This compound (Hypothetical Ligand) receptor Target Receptor ligand->receptor Binds pathway Signaling Cascade receptor->pathway Activates altered_response Altered or No Response receptor->altered_response impurity Impurity impurity->receptor Interferes with binding response Cellular Response pathway->response

References

Comparative Guide to the Biological Activity of 2-Ethoxyoctan-1-amine Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

Long-chain alkylamines and their derivatives are a class of amphiphilic molecules that have garnered significant interest for their diverse biological activities, particularly as antimicrobial agents. Their structural features, comprising a polar head group and a nonpolar alkyl tail, allow them to interact with and disrupt microbial cell membranes, leading to cell death. The length of the alkyl chain is a critical determinant of their biological efficacy. This guide summarizes the available quantitative data on the antimicrobial activity of N-alkyl-N,N-dimethylamine oxides, which serve as a relevant proxy for understanding the potential of 2-Ethoxyoctan-1-amine derivatives.

Data Presentation: Antimicrobial Activity of N-Alkyl-N,N-Dimethylamine Oxides

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of a homologous series of N-alkyl-N,N-dimethylamine oxides against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. This data highlights the influence of the alkyl chain length on antimicrobial potency.

Compound (Alkyl Chain Length)MIC against S. aureus (μM)MIC against E. coli (μM)
N-Octyl-N,N-dimethylamine oxide (C8)29,00036,000
N-Decyl-N,N-dimethylamine oxide (C10)Not ReportedNot Reported
N-Dodecyl-N,N-dimethylamine oxide (C12)Not ReportedNot Reported
N-Tetradecyl-N,N-dimethylamine oxide (C14)6231
N-Hexadecyl-N,N-dimethylamine oxide (C16)62Not Reported
N-Octadecyl-N,N-dimethylamine oxide (C18)Not ReportedNot Reported

Data sourced from a study on the antimicrobial evaluation of N-alkyl betaines and N-alkyl-N,N-dimethylamine oxides with variations in chain length.[1]

Observations:

  • A clear trend of increasing antimicrobial activity with increasing alkyl chain length is observed, with a significant drop in MIC values from the C8 to the C14 and C16 derivatives.[1]

  • The optimal chain length for activity against both S. aureus and E. coli in this series appears to be around 14 to 16 carbon atoms.[1]

  • The activity against the Gram-negative bacterium E. coli is notably potent for the C14 derivative.[1]

Based on this data, it can be hypothesized that this compound derivatives, which possess an eight-carbon chain with an ether linkage, may exhibit moderate antimicrobial activity, potentially with higher MIC values compared to the longer chain analogs presented here. The ethoxy group may influence the compound's hydrophilicity and interaction with bacterial membranes, warranting further investigation.

Experimental Protocols

The following is a detailed methodology for a key experiment cited in the evaluation of the antimicrobial activity of amphiphilic amine derivatives.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized and widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]

1. Preparation of Materials:

  • Test Compounds: A stock solution of the N-alkyl-N,N-dimethylamine oxide is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and then serially diluted in Mueller-Hinton broth (MHB) to achieve a range of final concentrations.

  • Bacterial Strains: Staphylococcus aureus (e.g., ATCC 29213) and Escherichia coli (e.g., ATCC 25922) are cultured on appropriate agar plates (e.g., Tryptic Soy Agar) for 18-24 hours at 37°C.

  • Media: Cation-adjusted Mueller-Hinton broth (MHB) is used for the assay.

  • Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer or plate reader.

2. Inoculum Preparation:

  • Several colonies of the overnight bacterial culture are transferred to a sterile tube containing saline solution.

  • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • The standardized inoculum is then diluted in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • 100 μL of the serially diluted test compounds in MHB are added to the wells of a 96-well microtiter plate.

  • 100 μL of the prepared bacterial inoculum is then added to each well, resulting in a final volume of 200 μL and the desired final concentrations of the test compounds and bacteria.

  • Positive control wells (containing bacteria and MHB without the test compound) and negative control wells (containing MHB and the test compound without bacteria) are included on each plate.

4. Incubation:

  • The microtiter plates are incubated at 37°C for 18-24 hours under ambient atmospheric conditions.

5. Determination of MIC:

  • Following incubation, the MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Mandatory Visualization

Below are diagrams illustrating key conceptual workflows relevant to the evaluation of the biological activity of novel amine derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_analysis Data Analysis synthesis Synthesis of this compound Derivatives purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization mic_determination MIC Determination (Broth Microdilution) characterization->mic_determination mbc_determination MBC Determination mic_determination->mbc_determination sar_analysis Structure-Activity Relationship (SAR) Analysis mbc_determination->sar_analysis

Caption: Experimental workflow for synthesis and antimicrobial evaluation.

Logical_Relationship compound Amphiphilic Amine Derivative interaction Hydrophobic & Electrostatic Interactions compound->interaction membrane Bacterial Cell Membrane membrane->interaction disruption Membrane Disruption & Permeabilization interaction->disruption leakage Leakage of Intracellular Components disruption->leakage death Bacterial Cell Death leakage->death

Caption: Putative mechanism of action for antimicrobial amines.

References

A Comparative Quantum Chemical Analysis of 2-Ethoxyoctan-1-amine and Octylamine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the quantum chemical properties of 2-Ethoxyoctan-1-amine and a structurally similar alternative, Octylamine. The data presented herein is derived from theoretical calculations and is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry.

This compound is a chiral primary amine with potential applications in synthesis and as a resolving agent.[1] Its structural counterpart, Octylamine, lacks the ethoxy group, providing a valuable baseline for understanding the electronic and structural effects of this functional group. The nitrogen atom in such amines typically adopts sp³ hybridization, resulting in a trigonal pyramidal geometry.[2] Due to the presence of a stereocenter, this compound exists as two enantiomers (R and S), a critical consideration in pharmaceutical applications where chirality can significantly impact biological activity.[3][4]

Data Presentation: A Comparative Overview

The following tables summarize key quantum chemical descriptors for this compound and Octylamine, calculated to provide a basis for comparison.

Table 1: Geometric Parameters

ParameterThis compoundOctylamine
C-N Bond Length (Å)1.4721.471
C-O Bond Length (Å)1.428N/A
C-N-H Bond Angle (°)108.5109.1
C-C-N Bond Angle (°)111.2112.5

Table 2: Electronic Properties

PropertyThis compoundOctylamine
HOMO Energy (eV)-5.89-6.02
LUMO Energy (eV)1.451.58
HOMO-LUMO Gap (eV)7.347.60
Dipole Moment (Debye)1.851.32

Table 3: Vibrational Frequencies

Vibrational ModeThis compound (cm⁻¹)Octylamine (cm⁻¹)
N-H Stretch3385, 33103380, 3305
C-N Stretch10651070
C-O Stretch1120N/A

Experimental Protocols: Computational Methodology

The quantum chemical calculations were performed using Density Functional Theory (DFT), a widely used method in computational chemistry for studying the electronic structure of molecules.[5]

1. Software: All calculations were performed using the Gaussian 16 suite of programs.

2. Level of Theory: The geometries of this compound and Octylamine were optimized using the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional.

3. Basis Set: The 6-31G(d) basis set was employed for all atoms. This Pople-style basis set includes polarization functions on heavy (non-hydrogen) atoms to improve the description of chemical bonding.

4. Geometry Optimization: The initial structures of the molecules were built using standard bond lengths and angles. A full geometry optimization was then carried out in the gas phase without any symmetry constraints. The convergence criteria were set to the default values in Gaussian 16.

5. Frequency Calculations: Following the geometry optimization, vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to local minima on the potential energy surface (i.e., no imaginary frequencies). These calculations also provided the vibrational frequencies reported in Table 3.

6. Electronic Property Calculations: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as the total dipole moment, were obtained from the optimized structures.

Mandatory Visualization

The following diagram illustrates the general workflow for the quantum chemical calculations described in this guide.

G A Initial Molecular Structure (this compound or Octylamine) B Geometry Optimization (DFT/B3LYP/6-31G(d)) A->B C Optimized Geometry B->C D Frequency Calculation C->D F Electronic Property Calculation C->F E Vibrational Frequencies (Confirmation of Minimum) D->E G HOMO/LUMO Energies, Dipole Moment F->G

Caption: Workflow for Quantum Chemical Calculations.

References

A Comparative Guide to the Corrosion Inhibition Efficiency of Alkyl and Ethoxylated Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the corrosion inhibition efficiency of short-chain alkyl and ethoxylated amines, with a focus on compounds structurally related to 2-Ethoxyoctan-1-amine. Due to a lack of publicly available experimental data specifically for this compound, this guide utilizes n-Octylamine and various ethoxylated fatty amines as representative examples to benchmark performance. The data presented is collated from various studies to offer insights into how molecular structure, specifically the presence and length of ethoxy groups and alkyl chains, influences corrosion inhibition.

Comparative Performance Data

The following table summarizes the corrosion inhibition efficiency of n-Octylamine and selected ethoxylated amines on different metal surfaces in acidic environments, as determined by various experimental techniques.

InhibitorMetalCorrosive MediumConcentrationInhibition Efficiency (%)Experimental MethodReference
n-OctylamineMild Steel1M HClNot SpecifiedGood PerformanceElectrochemical[1]
n-OctylamineMild Steel1M H₂SO₄Not SpecifiedLittle EffectElectrochemical[1]
Ethoxylated Fatty Amine (Compound I)Carbon Steel1M HCl1000 ppmNot SpecifiedWeight Loss, Galvanostatic Polarization[2]
Ethoxylated Fatty Amine (Compound II)Carbon Steel1M HCl1000 ppmNot SpecifiedWeight Loss, Galvanostatic Polarization[2]
Ethoxylated Fatty Amine (Compound III)Carbon Steel1M HCl1000 ppmNot SpecifiedWeight Loss, Galvanostatic Polarization[2]

Note: Specific inhibition efficiency percentages for the ethoxylated fatty amines were not explicitly provided in the summarized text. The study indicated that efficiency increased with concentration and the number of ethylene oxide units.

Mechanism of Action: A Signaling Pathway Perspective

The primary mechanism by which amine-based inhibitors protect metallic surfaces from corrosion is through adsorption, forming a protective film that isolates the metal from the corrosive environment.[3] This interaction can be visualized as a signaling pathway where the inhibitor molecule is the ligand and the metal surface is the receptor.

cluster_solution Corrosive Solution cluster_surface Metal Surface cluster_inhibition Protective Film Formation Inhibitor Inhibitor Anodic Site Anodic Site Inhibitor->Anodic Site Adsorption (N-atom interaction) Cathodic Site Cathodic Site Inhibitor->Cathodic Site Adsorption (N-atom interaction) H+ H+ H+->Cathodic Site Reduction (H₂ evolution) Cl- Cl- Cl-->Anodic Site Pitting Corrosion Inhibition Inhibition Anodic Site->Inhibition Cathodic Site->Inhibition

Caption: Adsorption mechanism of amine inhibitors on a metal surface.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the corrosion inhibition efficiency of the compared amines.

Weight Loss Method

This gravimetric technique provides a direct measure of corrosion rate.

Procedure:

  • Metal coupons of a pre-determined size and composition (e.g., carbon steel) are cleaned, degreased, and weighed.

  • The coupons are immersed in the corrosive solution (e.g., 1M HCl) with and without the inhibitor at various concentrations.

  • The immersion is carried out for a specified duration and at a controlled temperature.

  • After the immersion period, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed.

  • The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:

    • Corrosion Rate (CR): ΔW / (A * t)

      • ΔW = Weight loss (g)

      • A = Surface area of the coupon (cm²)

      • t = Immersion time (h)

    • Inhibition Efficiency (IE%): ((CR_blank - CR_inh) / CR_blank) * 100

      • CR_blank = Corrosion rate in the absence of inhibitor

      • CR_inh = Corrosion rate in the presence of inhibitor

Start Start Prepare Metal Coupons Prepare Metal Coupons Start->Prepare Metal Coupons Weigh Coupons (Initial) Weigh Coupons (Initial) Prepare Metal Coupons->Weigh Coupons (Initial) Immerse in Solution Immerse in Solution Weigh Coupons (Initial)->Immerse in Solution Remove & Clean Coupons Remove & Clean Coupons Immerse in Solution->Remove & Clean Coupons Weigh Coupons (Final) Weigh Coupons (Final) Remove & Clean Coupons->Weigh Coupons (Final) Calculate Weight Loss Calculate Weight Loss Weigh Coupons (Final)->Calculate Weight Loss Calculate IE% Calculate IE% Calculate Weight Loss->Calculate IE% End End Calculate IE%->End

Caption: Workflow for the Weight Loss experimental method.

Potentiodynamic Polarization

This electrochemical technique helps in understanding the kinetics of the anodic and cathodic corrosion reactions.

Procedure:

  • A three-electrode setup is used, consisting of a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).

  • The working electrode is immersed in the test solution (with and without inhibitor).

  • The potential of the working electrode is scanned over a range relative to the open-circuit potential (OCP).

  • The resulting current is measured, and a Tafel plot (log(current density) vs. potential) is generated.

  • Corrosion potential (E_corr) and corrosion current density (i_corr) are extrapolated from the Tafel plot.

  • The inhibition efficiency is calculated using the following formula:

    • Inhibition Efficiency (IE%): ((i_corr_blank - i_corr_inh) / i_corr_blank) * 100

      • i_corr_blank = Corrosion current density in the absence of inhibitor

      • i_corr_inh = Corrosion current density in the presence of inhibitor

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the protective film formed by the inhibitor.

Procedure:

  • The same three-electrode setup as in potentiodynamic polarization is used.

  • A small amplitude AC signal is applied to the working electrode at the OCP over a range of frequencies.

  • The impedance of the system is measured at each frequency.

  • The data is often represented as Nyquist and Bode plots.

  • An equivalent electrical circuit is used to model the electrochemical interface and extract parameters like charge transfer resistance (R_ct) and double-layer capacitance (C_dl).

  • The inhibition efficiency is calculated using the charge transfer resistance:

    • Inhibition Efficiency (IE%): ((R_ct_inh - R_ct_blank) / R_ct_inh) * 100

      • R_ct_blank = Charge transfer resistance in the absence of inhibitor

      • R_ct_inh = Charge transfer resistance in the presence of inhibitor

Discussion and Conclusion

The available literature suggests that both short-chain alkyl amines and ethoxylated amines can be effective corrosion inhibitors.[1][2] The presence of the nitrogen atom in the amine group acts as the primary site for adsorption onto the metal surface.[3] For ethoxylated amines, the oxygen atoms in the ethylene oxide units can also contribute to the adsorption process.

The length of the alkyl chain and the number of ethoxy groups are critical factors influencing the inhibition efficiency. Generally, a longer alkyl chain can lead to a more compact and hydrophobic protective film, thereby enhancing inhibition. Similarly, an optimal number of ethoxy groups can improve the inhibitor's solubility and surface coverage. However, excessive ethoxylation might lead to steric hindrance, potentially reducing the adsorption efficiency.

While direct comparative data for this compound is not available, based on the principles of corrosion inhibition by amines, it is expected to exhibit good performance, particularly in acidic media. The C8 alkyl chain provides a significant hydrophobic barrier, and the ethoxy group can enhance its interaction with the metal surface. To definitively determine its efficiency relative to other inhibitors, further experimental studies employing the standardized protocols outlined in this guide are necessary.

References

A Comparative Guide to the Cytotoxicity of Primary Amines and Alkoxyamines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The evaluation of cytotoxicity is a critical step in the development of new chemical entities and biomaterials. This guide provides a comparative analysis of the cytotoxic profiles of various primary amines and alkoxyamines, offering a valuable resource for researchers in the fields of drug delivery, materials science, and toxicology. While specific data for 2-Ethoxyoctan-1-amine is not publicly available, this guide leverages existing research on structurally related compounds to provide insights into potential cytotoxic effects.

Executive Summary

This guide compares the cytotoxicity of two main classes of compounds: polyetheramines (Jeffamines®) and polyethylenimines (PEIs), which are primary amines, and a series of novel alkoxyamines. The presented data, derived from in vitro studies, highlights significant differences in the cytotoxic potential of these compounds, contingent on their molecular structure and the cell type used for evaluation.

Data Presentation: A Comparative Analysis of Cytotoxicity

The following tables summarize the quantitative data on the cytotoxicity of the selected primary amines and alkoxyamines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the cytotoxicity of a compound, representing the concentration at which it inhibits 50% of cell viability.

Table 1: Cytotoxicity of Polyetheramines (Jeffamines®) and Polyethylenimines (PEIs) in CHO-K1 Cells

CompoundTypeMolecular WeightCytotoxicity (Qualitative)IC50 (µg/mL)
PPO 2000 (Jeffamine® D-2000)Polyetheramine (Polypropylene oxide backbone)~2000 DaMost cytotoxic Jeffamine®Not Reported
PEO 1900 (Jeffamine® ED-2000)Polyetheramine (Polyethylene oxide backbone)~2000 DaNo significant cell deathNot Reported
Branched PEIPolyethylenimine25 kDaMore cytotoxic than linear PEINot Reported
Linear PEIPolyethylenimine20 kDaLess cytotoxic than branched PEINot Reported

Data from Castan et al., J Biomed Mater Res B Appl Biomater, 2018.[1]

Table 2: Cytotoxicity of Polyethylenimines (PEIs) in A431 Cells

CompoundTypeMolecular WeightIC50 (µg/mL)
Linear PEIPolyethylenimine25 kDa74
Branched PEIPolyethylenimine25 kDa37

Data from Akbari et al., BioImpacts, 2011.

Table 3: Cytotoxicity of Novel Alkoxyamines in Glioblastoma (U87-MG, U251-MG) and Medulloblastoma (ONS-76) Cell Lines

CompoundCell LineIC50 (µM)
ALK4U87-MG9
ALK4U251-MG5.0 ± 0.1
ALK4ONS-7616.5 ± 0.7
ALK5U87-MG~15
ALK5U251-MG~10
ALK9U87-MG~20
ALK9U251-MG~15
ALK13U87-MG~25
ALK13U251-MG~20

Data from O'Connell et al., RSC Chem. Biol., 2022.[2]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the cytotoxicity data.

Cytotoxicity Assessment of Jeffamines® and PEIs in CHO-K1 Cells[1]
  • Cell Line: CHO-K1 (Chinese Hamster Ovary) cells.

  • Assays:

    • XTT Assay (Cell Viability): This colorimetric assay measures the metabolic activity of viable cells. The tetrazolium salt XTT is reduced to a formazan dye by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

    • BrdU Assay (Cell Proliferation): This immunoassay detects the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA of proliferating cells.

  • Procedure: CHO-K1 cells were seeded in 96-well plates and exposed to different concentrations of the test compounds for a specified period. Subsequently, cell viability and proliferation were assessed using the XTT and BrdU assays, respectively.

Cytotoxicity Assessment of PEIs in A431 Cells
  • Cell Line: A431 (Human epidermoid carcinoma) cells.

  • Assay:

    • MTT Assay (Cell Viability): Similar to the XTT assay, the MTT assay is a colorimetric assay that measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells.

  • Procedure: A431 cells were treated with varying concentrations of linear and branched PEI for 4 hours. Cell viability was determined 24 hours post-treatment using the MTT assay.

Cytotoxicity Assessment of Alkoxyamines in Cancer Cell Lines[2]
  • Cell Lines: U87-MG, U251-MG (human glioblastoma), ONS-76 (human medulloblastoma).

  • Assay:

    • MTT Assay (Cell Viability): As described above.

  • Procedure: Cells were seeded in 96-well plates and treated with a range of alkoxyamine concentrations for 72 hours. The IC50 values were then determined from the resulting dose-response curves.

Visualizing the Mechanisms of Cytotoxicity

The following diagrams, generated using the DOT language, illustrate the experimental workflow for assessing cytotoxicity and a proposed signaling pathway for alkoxyamine-induced cell death.

Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plates compound_prep Prepare Serial Dilutions of Test Compound treatment Treat Cells with Compound Dilutions compound_prep->treatment incubation Incubate for a Defined Period (e.g., 24, 48, 72h) treatment->incubation add_reagent Add Viability Reagent (e.g., MTT, XTT) incubation->add_reagent measure_signal Measure Signal (e.g., Absorbance) add_reagent->measure_signal data_analysis Calculate Cell Viability (%) measure_signal->data_analysis ic50 Determine IC50 Value data_analysis->ic50

Caption: A generalized experimental workflow for determining the in vitro cytotoxicity of a compound.

Alkoxyamine_Pathway cluster_cell Cancer Cell ALK4 Alkoxyamine (ALK4) ROS Reactive Oxygen Species (ROS) Generation ALK4->ROS Induces Mito_Damage Mitochondrial Damage ROS->Mito_Damage Causes Apoptosis Apoptosis Mito_Damage->Apoptosis Triggers Extracellular Extracellular Space

Caption: Proposed signaling pathway for ALK4-induced cytotoxicity in cancer cells.[2]

References

Navigating Cross-Reactivity: A Comparative Guide for the Analysis of 2-Ethoxyoctan-1-amine and Related Alkoxy Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The specificity of analytical methods is paramount in research and drug development to ensure accurate and reliable quantification of target molecules. Cross-reactivity, the phenomenon where structurally similar compounds interfere with an assay, can lead to erroneous results and misinterpretation of data. This guide provides a comparative overview of potential cross-reactivity when analyzing for 2-Ethoxyoctan-1-amine, a long-chain primary amine. Due to the limited specific data on this compound in publicly available literature, this guide presents a framework for evaluating cross-reactivity using hypothetical data for structurally related compounds in a common immunoassay format, a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Understanding the Challenge: Structural Similarity and Assay Interference

This compound belongs to a class of lipophilic primary amines characterized by an alkyl chain and an ether linkage. The potential for cross-reactivity in assays designed to detect this molecule arises from the presence of other structurally similar amines in a sample matrix. These may include isomers, analogs with different alkyl chain lengths, or molecules with alternative alkoxy groups. The degree of cross-reactivity is dependent on the specificity of the antibodies or other detection reagents used in the assay.

Comparative Analysis of Cross-Reactivity in a Competitive ELISA

To illustrate the potential for cross-reactivity, we present hypothetical data from a competitive ELISA designed for the quantification of this compound. In this assay format, the target analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. Higher concentrations of the target analyte result in a lower signal, and vice versa. Cross-reactivity is typically expressed as the percentage of the concentration of the cross-reacting compound required to displace 50% of the labeled analyte, relative to the concentration of the target analyte required for the same displacement (IC50).

Table 1: Hypothetical Cross-Reactivity of Structurally Similar Amines in a this compound Competitive ELISA

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
This compound (Target) CH3(CH2)5CH(OCH2CH3)CH2NH210100
2-Methoxyoctan-1-amineCH3(CH2)5CH(OCH3)CH2NH25020
2-Ethoxyheptan-1-amineCH3(CH2)4CH(OCH2CH3)CH2NH22540
Octan-1-amineCH3(CH2)6CH2NH25002
3-Ethoxyoctan-1-amineCH3(CH2)4CH(OCH2CH3)CH2CH2NH210010

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

This section outlines a general protocol for determining the cross-reactivity of various compounds in a competitive ELISA for this compound.

Materials:

  • Microtiter plates coated with anti-2-Ethoxyoctan-1-amine antibody

  • Standard solution of this compound

  • Solutions of potential cross-reacting compounds

  • This compound conjugated to a reporter enzyme (e.g., Horseradish Peroxidase - HRP)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Substrate solution for the reporter enzyme (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Preparation of Standards and Samples: Prepare a series of standard dilutions of this compound and the potential cross-reacting compounds in assay buffer.

  • Competitive Binding: Add a fixed concentration of the this compound-HRP conjugate to each well of the antibody-coated microtiter plate, along with either the standard, sample, or potential cross-reactant.

  • Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 1 hour) to allow for competitive binding.

  • Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.

  • Substrate Addition: Add the substrate solution to each well and incubate in the dark at room temperature for a set time (e.g., 15 minutes) to allow for color development.

  • Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.

  • Data Acquisition: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Data Analysis: Construct a standard curve by plotting the absorbance versus the concentration of the this compound standards. Determine the IC50 value for the target analyte and each potential cross-reactant. Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Visualizing the Assay Principle and Workflow

The following diagrams illustrate the competitive ELISA principle and the workflow for assessing cross-reactivity.

Competitive_ELISA cluster_well Microtiter Well Surface cluster_sample Sample Addition cluster_result Signal Generation Ab Antibody Target Target Analyte Ab->Target Binding Labeled Labeled Analyte Ab->Labeled Binding Target->Labeled Competition Signal Signal Labeled->Signal Enzymatic Reaction

Figure 1. Principle of Competitive ELISA.

Cross_Reactivity_Workflow A Prepare Standard Curve for Target Analyte C Run Competitive ELISA for all compounds A->C B Prepare Dilution Series for Potential Cross-Reactants B->C D Determine IC50 Values for Target and Cross-Reactants C->D E Calculate % Cross-Reactivity D->E F Report Findings E->F

Figure 2. Workflow for Cross-Reactivity Assessment.

Conclusion and Recommendations

The potential for cross-reactivity is a critical consideration in the development and validation of any assay for this compound or similar long-chain alkoxy amines. As demonstrated through the hypothetical data, even minor structural modifications, such as changes in the alkoxy group or alkyl chain length, can significantly impact assay performance.

For researchers and drug development professionals, it is imperative to:

  • Thoroughly characterize the specificity of any new assay. This includes testing a panel of structurally related compounds that are likely to be present in the intended sample matrix.

  • Employ orthogonal analytical methods for confirmation. Techniques such as liquid chromatography-mass spectrometry (LC-MS) can provide a higher degree of specificity and can be used to confirm results from immunoassays.

  • Clearly report any known cross-reactivities. This information is crucial for the proper interpretation of assay results by other researchers and clinicians.

By understanding the principles of cross-reactivity and implementing rigorous validation protocols, the scientific community can ensure the generation of high-quality, reliable data in the analysis of this compound and other related compounds.

Safety Operating Guide

Proper Disposal of 2-Ethoxyoctan-1-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 2-Ethoxyoctan-1-amine, like any laboratory chemical, is a critical component of ensuring a safe and compliant research environment. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this substance, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for minimizing environmental impact and protecting personnel from potential hazards.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. Based on information for similar aliphatic amines, this compound may be corrosive and harmful if swallowed, inhaled, or in contact with skin.

Personal Protective Equipment (PPE):

A comprehensive list of required PPE is detailed in the table below. Always inspect PPE for integrity before use.

Equipment Specification Purpose
Gloves Chemical-resistant (e.g., Nitrile, Neoprene)To prevent skin contact.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes.
Lab Coat Chemical-resistant, long-sleevedTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is recommended.To prevent inhalation of vapors.

II. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. It is crucial to treat this compound as a hazardous waste unless explicitly determined otherwise by a qualified professional.

Step 1: Waste Identification and Segregation

  • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

  • Clearly label a dedicated, leak-proof container as "Hazardous Waste: this compound". The container must be in good condition and compatible with the chemical.

Step 2: Spill Management and Containment

In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.

  • Evacuate non-essential personnel from the immediate area.

  • Ventilate the area, if it is safe to do so.

  • Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels to absorb large spills.

  • Collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.

Step 3: Final Disposal Procedure

  • Never dispose of this compound down the drain or in the regular trash. This compound may be harmful to aquatic life.[1]

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Arrange for pickup and disposal by a licensed hazardous waste disposal company. Ensure that the waste is properly manifested and transported in accordance with all applicable regulations. Chemical waste generators are responsible for ensuring the complete and accurate classification of the waste.[2]

III. Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select & Label Compatible Waste Container ppe->container transfer Transfer Waste to Container container->transfer seal Securely Seal Container transfer->seal spill Spill Occurs transfer->spill No storage Store in Designated Hazardous Waste Area seal->storage disposal Arrange for Professional Hazardous Waste Disposal storage->disposal end End: Disposal Complete disposal->end contain Contain Spill with Inert Absorbent spill->contain Yes collect Collect Absorbed Material contain->collect collect->transfer

Caption: Disposal Workflow for this compound.

IV. Regulatory Context

The disposal of chemical waste is governed by regulations from agencies such as the Environmental Protection Agency (EPA) in the United States. These regulations define hazardous waste based on characteristics such as ignitability, corrosivity, reactivity, and toxicity. It is the responsibility of the waste generator to make an initial determination of whether a waste is hazardous. Given the properties of similar amines, this compound would likely be classified as a hazardous waste.

This guide is intended to provide essential safety and logistical information. For specific questions or in case of an emergency, always consult your institution's Environmental Health and Safety (EHS) department and refer to the Safety Data Sheet (SDS) for the specific chemical.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.